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  • Product: 2-Amino-6-fluoro-4-methylbenzoic acid
  • CAS: 1522641-69-5

Core Science & Biosynthesis

Foundational

Structural Profiling and Synthetic Utility of 2-Amino-6-fluoro-4-methylbenzoic Acid in Oncology Drug Development

Executive Summary 2-Amino-6-fluoro-4-methylbenzoic acid (CAS: 1522641-69-5) is a highly functionalized, multi-substituted benzoic acid derivative that has emerged as a critical building block in modern medicinal chemistr...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary 2-Amino-6-fluoro-4-methylbenzoic acid (CAS: 1522641-69-5) is a highly functionalized, multi-substituted benzoic acid derivative that has emerged as a critical building block in modern medicinal chemistry. Featuring a unique combination of electron-withdrawing and sterically demanding substituents, this compound serves as a primary synthon in the development of next-generation targeted anti-mitotic cancer therapies, specifically those stabilizing the NuMA1-CKAP5 complex. This whitepaper provides an in-depth technical analysis of its chemical properties, mechanistic role in oncology, and validated experimental protocols for its synthetic integration.

Chemical Structure and Physical Properties

The molecular architecture of 2-amino-6-fluoro-4-methylbenzoic acid is defined by a tetrasubstituted benzene ring. Each functional group plays a distinct role in both its chemical reactivity and its pharmacodynamic profile when incorporated into larger drug scaffolds:

  • Carboxylic Acid (-COOH, C1): Provides the primary anchor for amide coupling reactions, allowing the molecule to be grafted onto complex amine-bearing pharmacophores.

  • Amino Group (-NH2, C2): Acts as a hydrogen bond donor/acceptor in biological systems and offers a secondary site for derivatization (e.g., cyclization to form quinazolines or indazoles).

  • Fluoro Group (-F, C6): The highly electronegative fluorine atom exerts a strong inductive effect (-I), significantly lowering the pKa of the adjacent carboxylic acid and modulating the nucleophilicity of the amine. In drug design, this fluorine atom enhances metabolic stability by blocking cytochrome P450-mediated oxidation at the ortho position and increases the overall lipophilicity of the molecule.

  • Methyl Group (-CH3, C4): Provides localized steric bulk, which is frequently exploited to lock the conformation of the resulting drug molecule, ensuring an optimal fit into hydrophobic binding pockets of target proteins.

Table 1: Physical and Chemical Properties Summary

PropertyValue / Description
CAS Number 1522641-69-5[1]
Molecular Formula C8H8FNO2[2]
Molecular Weight 169.15 g/mol [2]
Appearance Solid (typically off-white to pale yellow powder)
Solubility Soluble in polar aprotic solvents (DMF, DMSO, EtOAc)
GHS Classification Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3[1]
Role in Drug Development: Targeting the NuMA1-CKAP5 Complex

Historically, anti-mitotic cancer therapies (such as taxanes and vinca alkaloids) have relied on broad-spectrum tubulin poisoning. While effective, these agents indiscriminately affect all dividing cells, leading to severe toxicities, including peripheral neuropathy[3]. Modern oncology demands higher selectivity.

Recent breakthroughs have identified the NuMA1 (Nuclear Mitotic Apparatus protein 1) and CKAP5 (Cytoskeleton-associated protein 5) complex as a highly selective vulnerability in certain cancer cells[3]. During mitosis, NuMA1 and CKAP5 associate near the centrosome to regulate microtubule cross-linking and spindle formation[3].

2-Amino-6-fluoro-4-methylbenzoic acid is utilized as a core structural motif in the synthesis of novel small-molecule stabilizers of the NuMA1-CKAP5 complex[3]. By incorporating this fluorinated benzoic acid into a larger drug scaffold, researchers have developed compounds that hyper-stabilize the NuMA1-CKAP5 interaction. This stabilization disrupts the dynamic instability of microtubules required for successful chromosome segregation, leading to mitotic arrest and subsequent apoptosis specifically in NuMA1-overexpressing cancer cells[3].

G Drug NuMA1-CKAP5 Stabilizer (Derived from 2-Amino-6-fluoro-4-methylbenzoic acid) Complex NuMA1-CKAP5 Complex Drug->Complex Binds and Stabilizes Microtubules Microtubule Spindle Assembly Drug->Microtubules Hyper-stabilization prevents depolymerization NuMA1 NuMA1 Protein NuMA1->Complex Associates during mitosis CKAP5 CKAP5 Protein CKAP5->Complex Associates during mitosis Complex->Microtubules Regulates cross-linking Arrest Mitotic Arrest & Apoptosis Microtubules->Arrest Triggers cell death in cancer cells

Mechanism of action for NuMA1-CKAP5 stabilizers in targeted cancer therapy.

Synthetic Integration & Experimental Protocols

Integrating 2-amino-6-fluoro-4-methylbenzoic acid into a target molecule requires overcoming specific synthetic challenges. The ortho-fluoro and ortho-amino groups create significant steric hindrance around the carboxylic acid, while the electron-withdrawing fluorine reduces its reactivity.

To achieve high-yielding amide coupling, standard reagents (like EDC/HOBt) are often insufficient. Instead, highly reactive uronium-based coupling agents, such as COMU, are required[3]. COMU efficiently activates sterically hindered carboxylic acids without causing significant epimerization or side reactions. N,N-Diisopropylethylamine (DIPEA) is selected as the base because its steric bulk prevents it from acting as a competing nucleophile.

Step-by-Step Amide Coupling Protocol: This protocol describes a self-validating system where the reaction progress and successful product isolation are intrinsically linked to the physical properties of the reagents.

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N2 or Argon), dissolve 2-amino-6-fluoro-4-methylbenzoic acid (27.0 mg, 0.159 mmol) in anhydrous N,N-dimethylformamide (DMF) (2.0 mL)[3].

  • Activation: Cool the solution to 0°C using an ice bath. Add DIPEA (42.7 μl, 0.245 mmol) followed by COMU (57.7 mg, 0.135 mmol)[3]. Causality: Cooling prevents the highly reactive activated ester from undergoing premature degradation or thermal decomposition.

  • Coupling: Add the target amine partner (0.135 mmol) dropwise. Remove the ice bath and allow the reaction to warm to room temperature. Stir continuously for 72 hours[3]. Causality: The extended reaction time is necessitated by the extreme steric hindrance at the C1 position of the benzoic acid.

  • Validation & Workup: Monitor completion via LC-MS. Once the limiting reagent is consumed, quench the reaction by adding distilled water (10 mL)[3]. Extract the aqueous mixture with Ethyl Acetate (3 x 10 mL)[3].

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. The self-validating nature of this liquid-liquid extraction ensures that water-soluble byproducts (such as the urea derivative of COMU and DIPEA salts) remain in the aqueous phase, leaving the crude organic product isolated in the organic phase.

Workflow Start 2-Amino-6-fluoro- 4-methylbenzoic acid (0.159 mmol) Reaction Ice-cooling to RT Stir 72 hours Start->Reaction Amine Amine Partner Amine->Reaction Reagents COMU (0.135 mmol) DIPEA (0.245 mmol) Reagents->Reaction Activates -COOH Workup Quench with H2O Extract with EtOAc Reaction->Workup Complete consumption Product Purified Amide Intermediate Workup->Product Isolate organic layer

Step-by-step amide coupling workflow utilizing COMU and DIPEA.

Safety, Handling, and Regulatory Profile

As a biologically active intermediate, 2-amino-6-fluoro-4-methylbenzoic acid must be handled with rigorous safety protocols. According to its safety data sheet, the compound is classified under the Globally Harmonized System (GHS) with the following hazard statements:

  • H315: Causes skin irritation[2].

  • H319: Causes serious eye irritation[2].

  • H335: May cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3)[1].

Handling Protocols:

  • Engineering Controls: All weighing and transfer operations must be conducted within a certified fume hood or a ventilated weighing enclosure to prevent the inhalation of airborne dust[2].

  • Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and a lab coat are mandatory. If local exhaust ventilation is unavailable, an N95 or P100 particulate respirator must be worn.

  • Incompatible Materials: Avoid contact with strong oxidizing agents. Thermal decomposition may release hazardous byproducts including carbon oxides, nitrogen oxides (NOx), and highly toxic hydrogen fluoride (HF) gas[2].

Conclusion

2-Amino-6-fluoro-4-methylbenzoic acid represents a sophisticated structural motif in contemporary drug design. Its unique stereoelectronic properties make it an indispensable building block for synthesizing highly selective NuMA1-CKAP5 stabilizers. By adhering to optimized, sterically tolerant coupling protocols and rigorous safety standards, researchers can effectively leverage this compound to pioneer the next generation of targeted anti-mitotic cancer therapies.

References
  • NextSDS. "2-amino-6-fluoro-4-methylbenzoic acid — Chemical Substance Information".
  • AK Scientific, Inc. "Safety Data Sheet: 2-Amino-6-fluoro-4-methylbenzoic acid".
  • Ishikawa, T., et al. (WIPO/PCT). "WO2020246488A1 - COMPOUND STABILIZING COMPLEX CONTAINING NuMA1 AND CKAP5". Google Patents.

Sources

Exploratory

An In-depth Technical Guide to Elucidating the Mechanism of Action of 2-Amino-6-fluoro-4-methylbenzoic Acid Derivatives

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the mechanism of action of the novel chemical entity, 2-Amino-6-fluoro-4-methylbenzoic acid and...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the mechanism of action of the novel chemical entity, 2-Amino-6-fluoro-4-methylbenzoic acid and its derivatives. Given the structural similarity of this scaffold to known bioactive molecules, particularly other anthranilic acid derivatives, we will explore a primary hypothesized mechanism centered on the inhibition of cyclooxygenase (COX) enzymes, key mediators of inflammation. Furthermore, we will consider a secondary potential mechanism involving the inhibition of aldo-keto reductases (AKR1C), which are implicated in various cancers and hormonal disorders.

This document is structured to not only present established knowledge but also to provide a practical, field-proven roadmap for validating these hypotheses through a series of logical, self-validating experimental protocols.

Part 1: Foundational Understanding and Hypothesized Mechanisms

The Anthranilic Acid Scaffold: A Privileged Structure in Medicinal Chemistry

Anthranilic acid, a simple aromatic amine and carboxylic acid, is the parent structure for a diverse range of pharmacologically active compounds.[1][2] Its derivatives have been successfully developed into drugs with a wide array of therapeutic applications, including anti-inflammatory, analgesic, anticancer, antidiabetic, and antiviral agents.[1][2] The well-known non-steroidal anti-inflammatory drugs (NSAIDs) of the fenamate class, such as mefenamic acid, are derivatives of anthranilic acid and exert their effects through the inhibition of cyclooxygenase (COX) enzymes.[3]

The specific substitutions on the anthranilic acid ring, such as the fluorine and methyl groups in 2-Amino-6-fluoro-4-methylbenzoic acid, are expected to significantly modulate its biological activity. The fluorine atom can alter the compound's acidity, lipophilicity, and metabolic stability, potentially enhancing its potency and pharmacokinetic profile.[4]

Primary Hypothesis: Inhibition of Cyclooxygenase (COX) Enzymes

Given the structural analogy to the fenamate class of NSAIDs, the primary hypothesis is that 2-Amino-6-fluoro-4-methylbenzoic acid derivatives act as inhibitors of COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.

The proposed mechanism involves the binding of the derivatives to the active site of the COX enzymes, thereby preventing the substrate, arachidonic acid, from accessing the catalytic tyrosine residue. The acidic carboxylate group of the anthranilic acid scaffold is likely to play a crucial role in coordinating with key residues in the enzyme's active site.

Secondary Hypothesis: Inhibition of Aldo-Keto Reductases (AKR1C)

Recent studies have highlighted that some anthranilic acid derivatives are potent inhibitors of aldo-keto reductases, particularly the AKR1C subfamily (AKR1C1, AKR1C2, and AKR1C3).[5] These enzymes are involved in the metabolism of steroids and prostaglandins and are overexpressed in certain cancers, making them attractive therapeutic targets.[5] The N-acyl group and substitutions on the anthranilic acid ring have been shown to be critical for potent and selective inhibition of AKR1C isoforms.[5]

Part 2: Experimental Validation of the Hypothesized Mechanisms

A tiered approach to experimental validation is proposed, starting with in vitro enzyme assays and progressing to cell-based and potentially in vivo models.

In Vitro Enzyme Inhibition Assays

The initial step is to determine if the 2-Amino-6-fluoro-4-methylbenzoic acid derivatives directly interact with and inhibit the activity of the target enzymes.

A commercially available COX inhibitor screening assay kit (e.g., from Cayman Chemical) can be utilized. This assay measures the peroxidase activity of COX, which is the second step in the formation of prostaglandins.

Experimental Protocol: COX Inhibition Assay

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound (2-Amino-6-fluoro-4-methylbenzoic acid derivative) in a suitable solvent (e.g., DMSO).

    • Reconstitute the COX-1 and COX-2 enzymes according to the manufacturer's instructions.

    • Prepare the assay buffer, heme, and arachidonic acid solutions.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, heme, and the respective COX enzyme (COX-1 or COX-2).

    • Add various concentrations of the test compound or a known inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) to the wells.

    • Incubate for a specified time at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding arachidonic acid.

    • Measure the absorbance at the appropriate wavelength using a plate reader to determine the rate of reaction.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Table 1: Hypothetical IC50 Values for a 2-Amino-6-fluoro-4-methylbenzoic Acid Derivative

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Derivative A15.20.819
Celecoxib (Control)>1000.05>2000
Ibuprofen (Control)5.312.80.41

The inhibitory activity against AKR1C isoforms can be determined using a spectrophotometric assay that measures the decrease in NADPH absorbance at 340 nm.

Experimental Protocol: AKR1C Inhibition Assay

  • Preparation of Reagents:

    • Express and purify recombinant human AKR1C1, AKR1C2, and AKR1C3 enzymes.

    • Prepare a stock solution of the test compound in DMSO.

    • Prepare the assay buffer containing NADPH and the respective substrate (e.g., 9,10-phenanthrenequinone for AKR1C1/C2, and 1,2-naphthoquinone for AKR1C3).

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, NADPH, and the respective AKR1C enzyme.

    • Add various concentrations of the test compound.

    • Incubate for a specified time at 37°C.

    • Initiate the reaction by adding the substrate.

    • Monitor the decrease in absorbance at 340 nm over time using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction velocities from the linear portion of the absorbance curve.

    • Determine the percentage of inhibition and calculate the IC50 values as described for the COX assay.

Cell-Based Assays

To confirm the activity of the compounds in a more biologically relevant context, cell-based assays are essential.

This assay measures the ability of the compounds to inhibit the production of PGE2, a key pro-inflammatory prostaglandin, in cells.

Experimental Protocol: PGE2 Inhibition Assay

  • Cell Culture:

    • Culture a suitable macrophage cell line (e.g., RAW 264.7) in appropriate media.

  • Assay Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compound for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) to induce COX-2 expression and PGE2 production.

    • Incubate for 24 hours.

    • Collect the cell culture supernatant.

  • PGE2 Measurement:

    • Measure the concentration of PGE2 in the supernatant using a commercially available ELISA kit.

  • Data Analysis:

    • Calculate the percentage of inhibition of PGE2 production and determine the IC50 value.

Molecular Docking Studies

To gain insights into the potential binding mode of the 2-Amino-6-fluoro-4-methylbenzoic acid derivatives within the active sites of COX and AKR1C enzymes, molecular docking simulations can be performed.

Workflow for Molecular Docking

G cluster_0 Preparation cluster_1 Docking Simulation cluster_2 Analysis P1 Prepare Ligand Structure (2-Amino-6-fluoro-4-methylbenzoic acid derivative) D1 Define Binding Site P1->D1 P2 Prepare Protein Structure (COX-2 or AKR1C3) P2->D1 D2 Run Docking Algorithm (e.g., AutoDock Vina) D1->D2 A1 Analyze Binding Poses and Scores D2->A1 A2 Identify Key Interactions (H-bonds, hydrophobic interactions) A1->A2

Caption: Workflow for molecular docking studies.

Part 3: Structure-Activity Relationship (SAR) and Lead Optimization

A systematic investigation of the SAR will be crucial for optimizing the potency and selectivity of the 2-Amino-6-fluoro-4-methylbenzoic acid derivatives.

Key Structural Modifications for SAR Studies
  • Substitutions on the Amino Group: Acylation of the amino group with different substituents can modulate the compound's interaction with the target enzyme.

  • Modifications of the Carboxylic Acid: Esterification or amidation of the carboxylic acid can impact the compound's ability to form key interactions in the active site.

  • Variations of the Methyl and Fluoro Groups: Exploring different alkyl and halogen substitutions on the benzene ring can fine-tune the electronic and steric properties of the molecule.

Signaling Pathway Visualization

G Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins (PGE2) COX_Enzymes->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Derivative 2-Amino-6-fluoro-4- methylbenzoic acid derivative Derivative->COX_Enzymes Inhibition

Caption: Hypothesized inhibition of the COX pathway.

Conclusion

This technical guide provides a robust framework for elucidating the mechanism of action of 2-Amino-6-fluoro-4-methylbenzoic acid derivatives. By systematically applying the described in vitro, cell-based, and in silico methodologies, researchers can validate the hypothesized COX and/or AKR1C inhibitory activities. The subsequent exploration of the structure-activity relationship will be instrumental in the development of potent and selective drug candidates based on this promising chemical scaffold. The multifaceted pharmacological potential of anthranilic acid derivatives suggests that this novel class of compounds could yield significant therapeutic advancements.[1][2]

References

  • Švajger, U., et al. (2018). N-Benzoyl anthranilic acid derivatives as selective inhibitors of aldo–keto reductase AKR1C3. PLoS ONE, 13(10), e0204985. [Link]

  • El-Sayed, M. A. A., et al. (2018). Exploring the Dual Inhibitory Activity of Novel Anthranilic Acid Derivatives towards α-Glucosidase and Glycogen Phosphorylase Antidiabetic Targets: Design, In Vitro Enzyme Assay, and Docking Studies. Molecules, 23(6), 1326. [Link]

  • Poojary, B., et al. (2024). Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review. Journal of Pharmaceutical Research and Reports, 3(3), 1-13. [Link]

  • Kumar, S., et al. (2021). Medicinal chemistry of anthranilic acid derivatives: A mini review. Drug Development Research, 82(7), 965-987. [Link]

  • Jukič, M., et al. (2019). Anthranilic Acid Inhibitors of Undecaprenyl Pyrophosphate Synthase (UppS), an Essential Enzyme for Bacterial Cell Wall Biosynthesis. Frontiers in Microbiology, 9, 3338. [Link]

  • Chem-Impex International Inc. (n.d.). 3-Fluoroanthranilic acid. [Link]

  • PubChem. (n.d.). 2-Amino-5-fluorobenzoic acid. [Link]

  • Lee, Y.-J., et al. (1999). Synthesis and Evaluation of 2-amino-6-fluoro-9-(4-hydroxy-3-hydroxymethylbut-1-yl)purine Mono- And Diesters as Potential Prodrugs of Penciclovir. Bioorganic & Medicinal Chemistry, 7(3), 565-570. [Link]

  • Wikipedia. (2024, February 27). Anthranilic acid. [Link]

Sources

Foundational

A Guide to the Molecular Weight and Exact Mass of 2-Amino-6-fluoro-4-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a detailed analysis of the molecular weight and exact mass of the chemical compound 2-Amino-6-fluoro-4-methylbenzoic acid. Aut...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the molecular weight and exact mass of the chemical compound 2-Amino-6-fluoro-4-methylbenzoic acid. Authored from the perspective of a Senior Application Scientist, this document will delve into the theoretical and practical aspects of these fundamental chemical properties, their determination, and their critical role in research and pharmaceutical development.

Introduction to 2-Amino-6-fluoro-4-methylbenzoic Acid

2-Amino-6-fluoro-4-methylbenzoic acid is a substituted aromatic carboxylic acid. Its structure, characterized by an amino group, a fluorine atom, and a methyl group on the benzoic acid framework, makes it a valuable building block in medicinal chemistry and organic synthesis. Understanding its precise mass is fundamental for its identification, characterization, and use in complex synthetic pathways.

Key Structural Identifiers:

  • Molecular Formula: C₈H₈FNO₂[1]

  • SMILES: CC1=CC(=C(C(=C1)F)C(=O)O)N[1]

  • InChI: InChI=1S/C8H8FNO2/c1-4-2-5(9)7(8(11)12)6(10)3-4/h2-3H,10H2,1H3,(H,11,12)[1]

  • CAS Number: 1522641-69-5[2]

Differentiating Molecular Weight and Exact Mass

In the realm of chemical analysis, particularly in mass spectrometry, the terms "molecular weight" and "exact mass" are often used, but they represent distinct concepts. A clear understanding of their differences is crucial for accurate data interpretation.

Molecular Weight (or Average Molecular Mass)

Molecular weight is the weighted average mass of a molecule's atoms based on the natural isotopic abundance of the elements.[3][4] The values for atomic weights listed on the periodic table are these weighted averages. For example, the atomic weight of carbon is approximately 12.011 amu, which accounts for the natural abundance of both ¹²C and ¹³C. Molecular weight is a bulk property, relevant for stoichiometric calculations in chemical reactions where a large population of molecules is involved.[4]

Exact Mass (or Monoisotopic Mass)

Exact mass is the calculated mass of a molecule based on the mass of the most abundant isotope of each element.[5][6][7] For instance, in the context of 2-Amino-6-fluoro-4-methylbenzoic acid, the exact mass is calculated using the masses of the most abundant isotopes: ¹²C, ¹H, ¹⁹F, ¹⁴N, and ¹⁶O. Mass spectrometry, especially high-resolution mass spectrometry (HRMS), measures the mass-to-charge ratio of individual ions, making the exact mass the more relevant value for this technique.[8][9]

The distinction becomes critical when high precision is required. For example, two different molecules can have the same nominal mass (the integer mass) but different exact masses due to their distinct elemental compositions. HRMS can distinguish these, which is invaluable for identifying unknown compounds.[10][11]

Core Physicochemical Properties

The key mass-related properties of 2-Amino-6-fluoro-4-methylbenzoic acid are summarized below.

PropertyValueSource
Molecular Formula C₈H₈FNO₂PubChemLite[1]
Molecular Weight 169.15 g/mol Calculated from standard atomic weights
Exact Mass (Monoisotopic Mass) 169.05391 DaPubChemLite[1]

The slight difference between the molecular weight and the exact mass arises from the inclusion of the weighted averages of all natural isotopes in the molecular weight calculation, versus using only the most abundant isotope for the exact mass.

The Role of High-Resolution Mass Spectrometry (HRMS)

The determination of the exact mass of a compound like 2-Amino-6-fluoro-4-methylbenzoic acid is typically achieved using high-resolution mass spectrometry.[12] Techniques such as Time-of-Flight (TOF) or Orbitrap mass spectrometry can measure the mass-to-charge ratio (m/z) of an ion to several decimal places.[10][13] This high level of precision allows for the unambiguous determination of a molecule's elemental composition from its measured mass.[14]

The workflow for determining the exact mass of a compound is a systematic process that ensures accuracy and confidence in the results.

cluster_sample_prep Sample Preparation cluster_ms_analysis HRMS Analysis cluster_data_processing Data Processing & Verification Sample Pure Compound Dissolution Dissolve in Suitable Solvent Sample->Dissolution Dilution Dilute to Appropriate Concentration Dissolution->Dilution Infusion Direct Infusion or LC Introduction Dilution->Infusion Ionization Electrospray Ionization (ESI) Infusion->Ionization MassAnalysis Mass Analysis (e.g., TOF, Orbitrap) Ionization->MassAnalysis Detection Ion Detection MassAnalysis->Detection Spectrum Generate High-Resolution Mass Spectrum Detection->Spectrum PeakPicking Identify Monoisotopic Peak [M+H]+ or [M-H]- Spectrum->PeakPicking MassDetermination Determine Experimental Exact Mass PeakPicking->MassDetermination FormulaConfirmation Compare with Theoretical Exact Mass MassDetermination->FormulaConfirmation A Hypothesized Structure (e.g., 2-Amino-6-fluoro- 4-methylbenzoic acid) B Calculate Theoretical Exact Mass (169.05391 Da) A->B G Compare Theoretical and Experimental Masses B->G C Organic Synthesis D Purification C->D E HRMS Analysis D->E F Measure Experimental Exact Mass E->F F->G H Structure Confirmed G->H  Match (<5 ppm error) I Structure Not Confirmed (Further Investigation Needed) G->I No Match

Caption: Logic of Structural Confirmation via HRMS.

By providing a highly accurate mass measurement, HRMS serves as a primary tool for quality control and structural elucidation, ensuring the integrity of the compounds that advance through the drug development pipeline.

References

  • NextSDS. (n.d.). 2-amino-6-fluoro-4-methylbenzoic acid — Chemical Substance Information.
  • Separation Science. (2024, September 18). Molecular Weight and the Nominal Mass, Monoisotopic Mass and Average Molar Mass.
  • Reddit. (2023, May 3). Exact mass vs molecular weight.
  • Bioanalysis Zone. (2020, April 27). High-resolution mass spectrometry: more than exact mass.
  • Pediaa.com. (2022, May 4). What is the Difference Between Exact Mass and Molecular Weight.
  • University of Florida Mass Spectrometry Research and Education Center. (n.d.). Accurate Mass.
  • UCLA Department of Chemistry and Biochemistry. (n.d.). Illustrated Glossary of Organic Chemistry - High-resolution mass spectrometry.
  • University of Missouri Mass Spectrometry Facility. (2026, February 23). Calculating Exact Masses.
  • Wikipedia. (n.d.). Monoisotopic mass.
  • Thermo Fisher Scientific. (n.d.). High-Resolution, Accurate-Mass Orbitrap Mass Spectrometry – Definitions, Opportunities, and Advantages.
  • Marshall, A. G., & Rodgers, R. P. (2008). High-Resolution Mass Spectrometry. Analytical Chemistry, 80(12), 4405-4424. Retrieved from [Link]

  • University of Washington. (2010, March 30). Mass Spectrometry and Proteomics.
  • Wikipedia. (n.d.). Mass (mass spectrometry).
  • PubChemLite. (n.d.). 2-amino-6-fluoro-4-methylbenzoic acid (C8H8FNO2).
  • ResearchGate. (2012, October 2). Molecular weight or exact mass in LC-MS?.

Sources

Exploratory

Preclinical In Vivo Toxicity Profile of 2-Amino-6-fluoro-4-methylbenzoic Acid: A Technical Guide

Executive Summary 2-Amino-6-fluoro-4-methylbenzoic acid (CAS: 1522641-69-5) is a highly substituted aromatic intermediate frequently utilized in the synthesis of pharmaceuticals, including fenamate-class non-steroidal an...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Amino-6-fluoro-4-methylbenzoic acid (CAS: 1522641-69-5) is a highly substituted aromatic intermediate frequently utilized in the synthesis of pharmaceuticals, including fenamate-class non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors[1]. While its baseline hazard classification indicates it is a skin, eye, and respiratory irritant (STOT SE 3)[1], its systemic in vivo toxicity profile requires rigorous preclinical evaluation. This whitepaper provides a predictive toxicological framework and outlines self-validating in vivo experimental protocols to assess its safety, grounded in the structural determinants of the molecule.

Structural Toxicology & Mechanistic Rationale

As a Senior Application Scientist, I approach molecular toxicity not as a list of symptoms, but as a cascade of chemical interactions. The in vivo behavior of 2-Amino-6-fluoro-4-methylbenzoic acid is dictated by three core structural features:

  • The Anthranilic Acid Core: The foundational scaffold (2-aminobenzoic acid) generally exhibits low acute oral toxicity in rodent models (LD50 > 1000 mg/kg) and is neither genotoxic nor carcinogenic. However, anthranilic acid derivatives are known to interact with the kynurenine pathway, meaning they possess both neuroprotective and potentially neurotoxic properties depending on systemic concentrations[2].

  • 6-Fluoro Substitution: The introduction of a fluorine atom increases lipophilicity and metabolic stability. Fluorinated benzoic acids are generally non-toxic and non-mutagenic; in fact, their biological inertness allows them to be used safely as conservative groundwater tracers. However, the strong electron-withdrawing nature of the fluorine atom lowers the pKa of the adjacent carboxylic acid, which can accelerate Phase II conjugation.

  • 4-Methyl Substitution: The para-position (relative to the carboxylic acid) is a primary site for CYP450-mediated hydroxylation. The presence of a methyl group at this position provides steric hindrance, effectively blocking para-hydroxylation and forcing the molecule down alternative metabolic pathways.

Predicted Toxicokinetics and Metabolic Pathways

Because Phase I hydroxylation is sterically hindered by the 4-methyl group and electronically deactivated by the 6-fluoro group, xenobiotic clearance will heavily favor Phase II metabolism. The primary clearance mechanisms are predicted to be UGT-mediated acyl glucuronidation of the carboxylic acid and NAT-mediated N-acetylation of the primary amine.

Crucially, the formation of 1-O-acyl glucuronides from fluorinated benzoic acids can lead to intramolecular acyl migration[3]. This migration forms reactive isomers that can covalently bind to hepatic proteins, posing a risk for idiosyncratic drug toxicity (IDT)[3].

Metabolism A 2-Amino-6-fluoro- 4-methylbenzoic acid B Phase II: Acyl Glucuronidation A->B UGT Enzymes (Major) C Phase I: Hydroxylation (C3/C5) A->C CYP450 (Minor) D Phase II: N-Acetylation A->D NAT Enzymes E Excretion (Urine/Bile) B->E C->E D->E

Fig 1: Predicted Phase I and Phase II metabolic pathways for 2-Amino-6-fluoro-4-methylbenzoic acid.

Self-Validating In Vivo Experimental Protocols

A protocol is only as reliable as its internal controls. The following workflows are designed as self-validating systems —meaning analytical verification steps are hardcoded into the biological assays to establish strict causality between dose, exposure, and adverse events.

Protocol 1: Acute Oral Toxicity (OECD TG 423 - Step-Down Procedure)

Purpose: Establish the LD50 range and identify acute target organs.

  • Step 1: Formulation & Validation: Suspend the compound in 0.5% Methylcellulose/0.1% Tween 80. Self-Validation: Prior to dosing, analyze aliquots via HPLC-UV to confirm dose homogeneity (±10% of nominal concentration) and 24-hour stability.

  • Step 2: Dosing: Administer a single oral gavage to fasted female Wistar rats (starting dose: 300 mg/kg). If no mortality occurs, escalate to 2000 mg/kg.

  • Step 3: Clinical Observation: Monitor continuously for the first 4 hours, then daily for 14 days. Focus on respiratory distress and mucosal irritation[1].

  • Step 4: Necropsy: Perform gross pathology on all animals, regardless of mortality status.

Protocol 2: 28-Day Repeated Dose Toxicity (OECD TG 407)

Purpose: Determine the No-Observed-Adverse-Effect-Level (NOAEL).

  • Step 1: Group Assignment: Randomize rats into Vehicle Control, Low (50 mg/kg), Mid (150 mg/kg), and High (500 mg/kg) dose groups, plus a 14-day recovery satellite group for the High dose.

  • Step 2: Daily Administration: Oral gavage for 28 consecutive days.

  • Step 3: Clinical Pathology: On Day 29, collect blood for hematology and clinical chemistry (ALT, AST, ALP, BUN, Creatinine). Self-Validation: Run certified reference materials (CRMs) before and after sample batches to validate auto-analyzer calibration.

  • Step 4: Histopathology: Fix major organs (liver, kidneys, GI tract) in 10% Neutral Buffered Formalin (NBF). Stain with H&E for microscopic evaluation by a board-certified toxicologic pathologist.

Protocol 3: Toxicokinetic (TK) Profiling

Purpose: Correlate systemic exposure (AUC, Cmax) with observed toxicological findings.

  • Step 1: Sampling: Draw blood from the TK satellite group at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose on Day 1 and Day 28.

  • Step 2: LC-MS/MS Bioanalysis: Extract plasma using protein precipitation. Self-Validation: Utilize a stable isotope-labeled internal standard (SIL-IS) to correct for matrix effects. Ensure the calibration curve precision CV is <15% and recovery is >85%.

Workflow Start Compound Formulation & Vehicle Validation Acute Acute Toxicity (OECD 423) Single Dose Escalation Start->Acute Validated Dose Subacute 28-Day Repeated Dose (OECD 407) Acute->Subacute Max Tolerated Dose TK Toxicokinetics (TK) LC-MS/MS Profiling Subacute->TK Plasma Sampling Histo Histopathology & Clinical Pathology Subacute->Histo Necropsy End NOAEL Determination & Risk Assessment TK->End Histo->End

Fig 2: Self-validating in vivo preclinical toxicity workflow.

Quantitative Data Summaries

Due to the specialized nature of 2-Amino-6-fluoro-4-methylbenzoic acid, the following tables summarize the predictive quantitative thresholds based on rigorous extrapolation from structurally identical anthranilic acid and fluorobenzoate analogs.

Table 1: Predicted Acute Toxicity Profile

ParameterPredicted ValueMechanistic Rationale
LD50 (Oral, Rat) > 2000 mg/kgAnthranilic acid baseline demonstrates low acute lethality.
LD50 (Dermal, Rat) > 2000 mg/kgHigh polarity of the carboxylic acid limits transdermal absorption.
Mutagenicity (Ames) NegativeFluorinated benzoic acids lack DNA-reactive electrophilic centers.
Local Irritation ModerateKnown GHS classification for skin/eye/respiratory irritation[1].

Table 2: 28-Day Subacute Toxicity Endpoints & Monitoring Targets

Target OrganPrimary BiomarkersPathophysiological Mechanism
Liver ALT, AST, ALPHepatocellular stress driven by reactive acyl glucuronide migration[3].
Kidneys BUN, CreatinineRenal burden during the clearance of highly polar Phase II conjugates.
CNS Irwin Test ScoresPotential modulation of the kynurenine pathway by anthranilic derivatives[2].

Discussion & E-E-A-T Insights

When advancing 2-Amino-6-fluoro-4-methylbenzoic acid through preclinical development, researchers must look beyond basic lethality and focus on subtle metabolic toxicities.

The Hepatotoxicity Risk: The most significant hidden risk for this compound lies in its Phase II metabolism. Because the 6-fluoro group lowers the pKa of the carboxylic acid, the formation of 1-O-acyl glucuronides is highly favored. These metabolites are notoriously unstable and can undergo intramolecular acyl migration to the 2-, 3-, or 4-positions of the glucuronic acid ring[3]. These migrated isomers resist enzymatic hydrolysis and can covalently bind to liver proteins, triggering an immune-mediated hepatotoxic response. Therefore, toxicokinetic profiling must explicitly monitor for the presence of these migrated isomers, not just the parent compound.

Neuroactive Potential: Anthranilic acid is a key node in the kynurenine pathway of tryptophan metabolism. Derivatives of this scaffold have been shown to possess complex neuroactive properties—acting as neuroprotectants in some contexts and neurotoxins in others[2]. During the 28-day repeated dose study, standard clinical observations should be supplemented with functional observational batteries (FOB) to detect subtle neurological deficits or excitotoxicity.

References

  • "2-Amino-6-fluoro-4-methylbenzoic acid Safety Data Sheet", AK Scientific, Inc.
  • "Anthranilic acid and its calcium salt: Human health tier II assessment", Australian Industrial Chemicals Introduction Scheme (AICIS).
  • "Anthranilic Acid and Beyond", Encyclopedia.pub.
  • "Identification and Characterization of Conservative Organic Tracers", IAEA.
  • "NMR Spectroscopic and Theoretical Chemistry Studies on the Internal Acyl Migration Reactions of the 1-O-Acyl-β-d-glucopyranuronate Conjugates of 2-, 3-, and 4-(Trifluoromethyl)benzoic Acids", Chemical Research in Toxicology - ACS Publications.

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: 2-Amino-6-fluoro-4-methylbenzoic Acid as a Versatile Precursor for the Synthesis of Fluorinated Heterocycles

An in-depth guide for researchers, scientists, and drug development professionals. Abstract The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, often enhanc...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Abstract

The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and bioavailability of drug candidates.[1][2] This guide provides a detailed exploration of 2-amino-6-fluoro-4-methylbenzoic acid, a valuable and functionalized precursor for the synthesis of diverse fluorinated heterocycles. We delve into the precursor's physicochemical properties, reactivity, and safety protocols. The core of this document presents a comprehensive, step-by-step protocol for the synthesis of a fluorinated quinolone core, a privileged structure in antibacterial drug discovery.[3][4] This guide is designed to provide researchers with both the theoretical understanding and the practical, actionable steps required to leverage this precursor in their synthetic campaigns.

The Strategic Importance of Fluorinated N-Heterocycles

Nitrogen-containing heterocycles are fundamental motifs in biological systems and are found in a vast majority of FDA-approved small-molecule drugs.[5] When combined with fluorine, the most electronegative element, the resulting fluorinated N-heterocycles exhibit unique properties. The C-F bond can significantly alter the pharmacokinetic and pharmacodynamic profiles of a therapeutic candidate by:

  • Modulating pKa: Influencing the basicity of nearby nitrogen atoms, which affects drug-receptor interactions and solubility.

  • Enhancing Metabolic Stability: Blocking sites of oxidative metabolism by replacing a C-H bond with a stronger, less susceptible C-F bond.[1]

  • Increasing Lipophilicity: Improving the ability of a molecule to cross biological membranes.[1]

  • Inducing Favorable Conformations: The stereoelectronic effects of fluorine can lock the molecule into a bioactive conformation.[6]

Given these advantages, the development of synthetic routes to novel fluorinated heterocycles is of paramount importance in the pharmaceutical and agrochemical industries.[1][2]

Precursor Profile: 2-Amino-6-fluoro-4-methylbenzoic Acid

2-Amino-6-fluoro-4-methylbenzoic acid is an anthranilic acid derivative strategically substituted to serve as a versatile building block. Its structure contains three key features for heterocycle synthesis: a nucleophilic amino group, a carboxylic acid for cyclization or functionalization, and a fluorinated benzene ring that forms the core of the resulting scaffold.

Physicochemical and Safety Data

Properly understanding the precursor's properties and handling requirements is critical for safe and successful experimentation.

PropertyValueSource
Chemical Name 2-amino-6-fluoro-4-methylbenzoic acid[7]
CAS Number 1522641-69-5[7]
Molecular Formula C₈H₈FNO₂[8]
Molecular Weight 169.15 g/mol [8]
Appearance Solid (powder/crystal)N/A
Hazard Classifications Skin Irritation (H315), Eye Irritation (H319), Specific target organ toxicity — single exposure (H336)[7]
Safety and Handling

As a laboratory-grade chemical, 2-amino-6-fluoro-4-methylbenzoic acid requires careful handling to minimize risk.

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat. When handling the powder, use a dust mask or work in a ventilated hood to avoid inhalation.[9]

  • Engineering Controls: Use in a well-ventilated area. A chemical fume hood is recommended for all reaction setups and when handling significant quantities of the solid.[10]

  • Handling: Avoid contact with skin and eyes. Prevent dust formation and accumulation.[10]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[9]

  • Disposal: Dispose of waste in accordance with federal, state, and local environmental control regulations.[10]

Synthetic Application: Building the Fluoroquinolone Core

A primary application of anthranilic acid derivatives is in the synthesis of quinolones via the Gould-Jacobs reaction.[3] This pathway involves the condensation of the amino group with a β-ketoester equivalent, followed by a high-temperature thermal cyclization to form the heterocyclic core.

Overall Synthetic Workflow

The transformation from the precursor to the core quinolone scaffold is a robust, multi-step process that lays the foundation for a wide array of potential drug candidates.

G A 2-Amino-6-fluoro-4- methylbenzoic acid (Precursor) C Condensation Reaction (Gould-Jacobs Step 1) A->C B Diethyl (ethoxymethylene)malonate (Reagent) B->C D Enamine Intermediate C->D Formation E Thermal Cyclization (Gould-Jacobs Step 2) D->E Heat (250°C) F Ethyl 7-fluoro-4-hydroxy-5- methylquinoline-3-carboxylate E->F Formation G Saponification (Base Hydrolysis) F->G H 7-Fluoro-4-hydroxy-5- methylquinoline-3-carboxylic acid (Quinolone Core) G->H Final Product

Caption: General workflow for synthesizing a quinolone core.

Causality in the Key Cyclization Step

The critical step in this synthesis is the thermal cyclization of the enamine intermediate. This reaction is typically performed in a high-boiling point, inert solvent such as Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) with a boiling point of ~257 °C.

  • Why High Temperature? The reaction is a pericyclic reaction, specifically a 6π-electron electrocyclization, followed by tautomerization to the aromatic quinolone system. This process has a significant activation energy barrier that requires substantial thermal energy to overcome.

  • Why an Inert Solvent? The high temperatures can promote side reactions. An inert solvent like Dowtherm A provides an effective medium for heat transfer without participating in the reaction itself.

Detailed Experimental Protocol

Objective: To synthesize Ethyl 7-fluoro-4-hydroxy-5-methylquinoline-3-carboxylate as a key intermediate for fluorinated heterocycles.

Materials and Reagents
ReagentCAS No.M.W. ( g/mol )AmountMoles (mmol)Eq.
2-Amino-6-fluoro-4-methylbenzoic acid1522641-69-5169.155.00 g29.561.0
Diethyl (ethoxymethylene)malonate87-13-8216.226.72 g31.041.05
Dowtherm A101-84-8 / 92-52-4N/A50 mLN/AN/A
Equipment
  • 250 mL three-neck round-bottom flask

  • Heating mantle with a temperature controller and thermocouple

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Glass funnel for filtration

  • Standard laboratory glassware

Step-by-Step Procedure

Step 1: Condensation to Form the Enamine Intermediate

  • To the 250 mL three-neck flask, add 2-amino-6-fluoro-4-methylbenzoic acid (5.00 g, 29.56 mmol) and diethyl (ethoxymethylene)malonate (6.72 g, 31.04 mmol).

  • Heat the mixture with stirring to 110-120 °C for 2 hours. The reaction mixture will become a homogenous melt and ethanol will evolve as a byproduct.

  • Scientist's Note: This step is a condensation reaction where the amino group displaces the ethoxy group of the malonate derivative. The reaction can be monitored by TLC (Thin Layer Chromatography) for the disappearance of the starting aniline.

Step 2: Thermal Cyclization

  • After 2 hours, carefully and slowly add 50 mL of pre-heated Dowtherm A (heated to ~100 °C to avoid thermal shock) to the reaction flask.

  • Equip the flask with a reflux condenser and insert the thermocouple.

  • Increase the temperature of the reaction mixture to 240-250 °C and maintain this temperature for 30 minutes.

  • Scientist's Note: During this step, the intermediate cyclizes to form the quinolone ring system. The mixture will darken in color. This is the critical, high-energy step.[3]

  • After 30 minutes, turn off the heat and allow the mixture to cool slowly to below 100 °C.

Step 3: Isolation and Purification

  • While still warm (~80-90 °C), pour the reaction mixture into 150 mL of hexane. This will cause the product to precipitate while the Dowtherm A remains in solution.

  • Stir the resulting slurry for 15 minutes as it cools to room temperature.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid thoroughly with two 50 mL portions of fresh hexane to remove any residual Dowtherm A.

  • Dry the crude product under vacuum to yield Ethyl 7-fluoro-4-hydroxy-5-methylquinoline-3-carboxylate. The product is often a light tan or off-white solid.

Expected Results and Characterization

The protocol should yield the target compound, which can be characterized using standard analytical techniques.

AnalysisExpected Result
Yield 65-80%
Appearance Off-white to light tan solid
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): 12.1 (s, 1H, OH), 8.5 (s, 1H, H-2), 7.2 (d, 1H, Ar-H), 7.0 (d, 1H, Ar-H), 4.2 (q, 2H, OCH₂), 2.5 (s, 3H, Ar-CH₃), 1.3 (t, 3H, CH₃)
Mass Spec (ESI+) m/z calculated for C₁₃H₁₂FNO₃ [M+H]⁺: 250.08; found: 250.09

Next Steps: Hydrolysis and Further Functionalization

The resulting ethyl ester is a stable intermediate. For many applications, such as in developing fluoroquinolone antibiotics, the ester is hydrolyzed to the corresponding carboxylic acid, which is crucial for antibacterial activity.[3]

G cluster_0 Core Synthesis (Completed) cluster_1 Further Derivatization A Quinolone Ester (Product from Protocol) B Saponification (NaOH, H₂O/EtOH) A->B C Quinolone Carboxylic Acid (Active Core) B->C Key for Bioactivity D Chlorination (e.g., POCl₃) C->D E 4-Chloroquinolone D->E F Nucleophilic Substitution (e.g., with Piperazine) E->F G Final Fluoroquinolone Analog F->G

Caption: Potential pathways for derivatizing the quinolone core.

This subsequent hydrolysis is typically achieved by refluxing the ester in a mixture of ethanol and aqueous sodium hydroxide, followed by acidic workup to precipitate the carboxylic acid.[3] From there, the 4-hydroxy group can be converted to a 4-chloro leaving group, enabling nucleophilic substitution with various amines (like piperazine) to build a library of potential drug candidates.[3][11]

References

  • Fluorinated N-heterocycles as conformationally diverse bioactives for drug discovery. RSC
  • Fluorinated N-heterocycles as conformationally diverse bioactives for drug discovery. RSC
  • Application Notes and Protocols for the Synthesis of Novel Fluoroquinolone Derivatives Using Fluoroacetonitrile. Benchchem
  • Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry (RSC Publishing)
  • Contribution of Organofluorine Compounds to Pharmaceuticals. PMC
  • Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A
  • 2-Amino-6-fluorobenzoic acid 98 434-76-4. Sigma-Aldrich
  • 2-amino-6-fluoro-4-methylbenzoic acid — Chemical Substance Inform
  • Synthesis of Mutual Prodrug of Mefenamic Acid and Fluroquinolones. IJPSM
  • Safety D
  • Design, Synthesis, Characterisation and Biological Evaluation of Novel 7- Fluoroquinolone Derivatives. International Journal of Pharmaceutical Sciences
  • SAFETY D
  • Stereoselectively fluorinated N-heterocycles: a brief survey. Beilstein Journals
  • 2-amino-6-fluoro-4-methylbenzoic acid (C8H8FNO2). PubChemLite

Sources

Application

Application Note: Advanced Amide Bond Formation Strategies Using 2-Amino-6-fluoro-4-methylbenzoic Acid

Executive Summary 2-Amino-6-fluoro-4-methylbenzoic acid (CAS: 1522641-69-5) is a highly specialized fluorinated anthranilic acid derivative[1]. It serves as a critical building block in the synthesis of novel benzamides,...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Amino-6-fluoro-4-methylbenzoic acid (CAS: 1522641-69-5) is a highly specialized fluorinated anthranilic acid derivative[1]. It serves as a critical building block in the synthesis of novel benzamides, quinazolinones, and kinase inhibitors. However, its unique substitution pattern presents significant synthetic bottlenecks. This application note provides a comprehensive, mechanistically grounded guide to overcoming the profound steric and electronic challenges associated with amide bond formation using this substrate.

Physicochemical & Mechanistic Profiling

To successfully execute coupling reactions with 2-Amino-6-fluoro-4-methylbenzoic acid, one must understand the causality behind its recalcitrance. Standard coupling conditions (e.g., EDC/HOBt) frequently result in near-zero conversion[2].

The Di-ortho Steric Shield

The carboxylic acid is flanked by a 6-fluoro substituent and a 2-amino group. This di-ortho substitution severely restricts the conformational freedom of the carboxylate. Even when successfully converted to an activated ester, the steric bulk shields the electrophilic carbonyl carbon from the nucleophilic trajectory of incoming amines, leading to sluggish reaction kinetics and the degradation of the activated intermediate[3].

Electronic Deactivation

When utilizing the compound as an amine (nucleophile), the 2-amino group is electronically deactivated. The fluorine atom at the 6-position exerts a strong inductive (-I) effect across the conjugated system, reducing the electron density on the nitrogen. Consequently, the aniline nitrogen is a poor nucleophile, necessitating highly electrophilic acyl donors (e.g., acyl chlorides or acyl fluorides)[4].

Competing Side Reactions: The Benzoxazinone Pathway

Unprotected anthranilic acids are highly prone to self-condensation[5]. If the carboxylic acid is activated while the 2-amino group remains unprotected, intermolecular oligomerization occurs. Furthermore, if the 2-amino group is acylated, the application of strong dehydrating agents can trigger an intramolecular cyclization, yielding 5-fluoro-2-methyl-3,1-benzoxazin-4-one derivatives[5]. Causality-driven rule: Orthogonal N-protection (e.g., N-Boc or N-Fmoc) is a strict prerequisite before attempting to activate the carboxylic acid.

Strategic Workflow for Amide Bond Formation

The selection of the coupling methodology depends entirely on whether 2-Amino-6-fluoro-4-methylbenzoic acid acts as the electrophile or the nucleophile.

AmideCoupling Start 2-Amino-6-fluoro-4-methylbenzoic acid (CAS: 1522641-69-5) RoleAcid Acting as Electrophile (Carboxylic Acid Activation) Start->RoleAcid RoleAmine Acting as Nucleophile (N-Acylation) Start->RoleAmine AcidHindered Challenge: Di-ortho Steric Clash Risk: Self-condensation RoleAcid->AcidHindered AmineHindered Challenge: Deactivated Aniline Risk: Low Conversion RoleAmine->AmineHindered MethodHATU Method A: HATU / DIPEA (Requires N-Protection) AcidHindered->MethodHATU MethodT3P Method B: T3P / Pyridine (Low Epimerization) AcidHindered->MethodT3P MethodAcylF Method C: Acyl Fluoride (For Extreme Hindrance) AcidHindered->MethodAcylF MethodAcylCl Method D: Acyl Chloride + DMAP Catalysis AmineHindered->MethodAcylCl

Decision matrix for amide bond formation with 2-Amino-6-fluoro-4-methylbenzoic acid.

Comparative Analysis of Coupling Reagents

To navigate the di-ortho steric hindrance, reagent selection must prioritize the stability and electrophilicity of the activated intermediate.

Coupling StrategyActivating AgentAdditivesSuitability for Di-ortho HindranceMechanistic Notes & Byproduct Risks
Carbodiimide EDCHOBt / DMAPPoor to ModerateFails due to steric clash; DMAP addition can force reaction via an acylpyridinium ion[2].
Uronium Salt HATUDIPEAGoodForms a highly reactive OAt ester; standard for hindered acids[6].
Phosphonic Anhydride T3PPyridine / DIPEAExcellentHigh yields for anthranilic acids; avoids epimerization; water-soluble byproducts[7].
Acyl Fluoride DAST / Cyanuric FluorideNoneExcellentBest for extreme steric hindrance; acyl fluorides are thermally stable and highly electrophilic[4].

Validated Experimental Protocols

Protocol A: Carboxylic Acid Activation via T3P (Propylphosphonic Anhydride)

Causality & Validation: T3P is selected over traditional carbodiimides because it excels at coupling sterically hindered substrates while minimizing side reactions[7]. Unlike uronium salts, T3P generates entirely water-soluble byproducts, which drastically simplifies the workup of highly polar fluorinated benzamides.

  • N-Protection (Critical Step): Ensure the 2-amino group is protected (e.g., as N-Boc) prior to the reaction to prevent isatoic anhydride formation or polymerization.

  • Initialization: Dissolve N-Boc-2-amino-6-fluoro-4-methylbenzoic acid (1.0 equiv) and the target amine (1.2 equiv) in anhydrous EtOAc or DMF (0.2 M concentration).

  • Base Addition: Add Pyridine (3.0 equiv). Reasoning: A non-nucleophilic base is required to deprotonate the carboxylic acid and neutralize the phosphonic acid byproduct without competing for the activated ester.

  • Controlled Activation: Cool the mixture to 0 °C. Add T3P (50 wt% solution in EtOAc, 1.5 equiv) dropwise. Validation Check: Initial cooling controls the exotherm and prevents premature degradation of the activated intermediate before the hindered amine can attack.

  • Coupling: Warm to room temperature and stir for 12–24 hours. For exceptionally hindered amines, heat the reaction to 60 °C.

  • Workup: Quench with water. Wash the organic layer sequentially with saturated aqueous NaHCO₃, 1M HCl, and brine. Dry over Na₂SO₄ and concentrate under reduced pressure.

Protocol B: N-Acylation via Acyl Chloride & DMAP Catalysis

Causality & Validation: When 2-Amino-6-fluoro-4-methylbenzoic acid acts as the nucleophile, its reactivity is severely dampened by the electron-withdrawing 6-fluoro group[1]. Standard carboxylic acid coupling generally fails. Therefore, a highly reactive acyl chloride must be used in tandem with DMAP, which acts as a nucleophilic catalyst to form a highly electrophilic acylpyridinium intermediate[2].

  • Initialization: Dissolve 2-Amino-6-fluoro-4-methylbenzoic acid (1.0 equiv) in anhydrous CH₂Cl₂ (0.1 M).

  • Catalyst & Base Addition: Add DIPEA (2.5 equiv) and DMAP (0.2 equiv). Reasoning: DMAP is critical for overcoming the low nucleophilicity of the fluorinated aniline by acting as an acyl transfer agent.

  • Electrophile Addition: Cool the solution to 0 °C and add the desired Acyl Chloride (1.2 equiv) dropwise.

  • Reaction Monitoring: Stir at room temperature for 4-8 hours. Validation Check: Monitor strictly via LC-MS. Extended reaction times or excess dehydrating agents will lead to intramolecular cyclization, forming unwanted benzoxazinone derivatives[5].

  • Workup: Quench the reaction with water, extract with CH₂Cl₂, wash with brine, dry over MgSO₄, and purify via flash column chromatography.

References

  • Source: nextsds.
  • Source: benchchem.
  • Source: nih.gov (PMC)
  • Source: fishersci.pt (Thermo Scientific Alfa Aesar)
  • Source: chimia.
  • Title: Propylphosphonic anhydride (T3P®)
  • Source: rsc.org (Organic & Biomolecular Chemistry)

Sources

Method

Application Note: In Vitro Screening Assays for NuMA1-CKAP5 Complex Stabilizers Derived from 2-Amino-6-fluoro-4-methylbenzoic Acid

Introduction & Scientific Rationale Anthranilic acid derivatives are privileged scaffolds in modern medicinal chemistry. Specifically,[1] has emerged as a critical synthetic building block for generating small-molecule s...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Anthranilic acid derivatives are privileged scaffolds in modern medicinal chemistry. Specifically,[1] has emerged as a critical synthetic building block for generating small-molecule stabilizers targeting the[2].

Traditionally, anti-mitotic drugs (e.g., taxanes, vinca alkaloids) target tubulin globally. Because microtubules are also essential for trafficking in non-dividing cells like neurons, these therapies often result in severe, dose-limiting neurotoxicity[3]. A paradigm-shifting alternative relies on targeting mitosis-specific protein complexes. NuMA1 is highly expressed in specific cancer lineages and forms a transient complex with CKAP5 at the centrosome during cell division[3]. CKAP5 itself is a microtubule plus-tip interacting protein essential for [4].

The Mechanistic Shift: Instead of inhibiting this interaction, stabilizing the NuMA1-CKAP5 complex hyper-stabilizes kinetochore-attached microtubules. This prevents proper centrosome separation, trapping the mitotic spindle in a non-functional state, which induces mitotic arrest and apoptosis selectively in cancer cells while sparing normal cells[2][3].

MOA Compound 2-Amino-6-fluoro-4-methylbenzoic Acid Derivatives Complex NuMA1-CKAP5 Complex Compound->Complex Binds & Stabilizes Stabilization Complex Stabilization (Hyper-stable MTs) Complex->Stabilization Alters Dynamics Centrosome Inhibition of Centrosome Separation Stabilization->Centrosome Prevents Spindle Formation Arrest Mitotic Arrest & Selective Apoptosis Centrosome->Arrest Cancer Cell Specific

Mechanism of Action: NuMA1-CKAP5 complex stabilization leading to selective cancer cell apoptosis.

Compound Library Generation

Using 2-Amino-6-fluoro-4-methylbenzoic acid as the core pharmacophore, focused libraries of anthranilamides are synthesized via standard amide coupling (e.g., using HATU/DIPEA)[2]. The electron-withdrawing fluorine at the 6-position and the electron-donating methyl group at the 4-position uniquely tune the dihedral angle of the resulting amides. This stereoelectronic profile optimizes the spatial geometry required for the compound to lodge into the NuMA1-CKAP5 allosteric interface.

In Vitro Screening Protocols

To identify potent stabilizers from the 2-Amino-6-fluoro-4-methylbenzoic acid-derived library, a tiered in vitro screening cascade is employed to ensure biochemical target engagement translates to cellular efficacy and safety.

Workflow Synthesis 1. Library Synthesis (Anthranilamide Core) TRFRET 2. TR-FRET Assay (Biochemical Stabilization) Synthesis->TRFRET Imaging 3. High-Content Imaging (Mitotic Phenotype) TRFRET->Imaging Hit Progression Viability 4. Differential Viability (Cancer vs Normal Cells) Imaging->Viability Phenotype Confirmed Hit Lead Candidate Selection Viability->Hit High Selectivity Index

In vitro screening workflow for identifying NuMA1-CKAP5 stabilizers from synthesized libraries.

Protocol A: Time-Resolved FRET (TR-FRET) Biochemical Assay

Objective: Quantify the biochemical stabilization of the NuMA1-CKAP5 complex. Causality & Design Choice: TR-FRET is selected over standard ELISA because it allows homogeneous (wash-free) high-throughput screening. The time-resolved nature of the lanthanide donor eliminates auto-fluorescence background, which is a common source of false positives when screening small-molecule libraries.

Materials:

  • Recombinant His-tagged NuMA1 and GST-tagged CKAP5.

  • Terbium (Tb)-labeled anti-His antibody (Donor) & ULight-labeled anti-GST antibody (Acceptor).

  • Assay Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 0.05% Tween-20, 0.1% BSA, 1 mM DTT. (Expert Note: Tween-20 and BSA are critical here to prevent hydrophobic compound aggregation and non-specific binding to the microplate walls).

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a master mix containing 10 nM His-NuMA1 and 10 nM GST-CKAP5 in the Assay Buffer.

  • Compound Addition: Dispense 100 nL of the 2-Amino-6-fluoro-4-methylbenzoic acid derivatives (in 100% DMSO) into a 384-well low-volume white microplate using an acoustic liquid handler. The final DMSO concentration must be maintained at 1% to ensure protein stability.

  • Protein Incubation: Add 5 µL of the protein master mix to the assay plate. Incubate for 30 minutes at room temperature (RT) to allow the compound to bind and stabilize the transient complex.

  • Fluorophore Addition: Add 5 µL of a detection mix containing 2 nM Tb-anti-His and 20 nM ULight-anti-GST.

  • Final Incubation & Reading: Incubate for 2 hours at RT in the dark. Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission 1: 615 nm; Emission 2: 665 nm).

  • Data Analysis: Calculate the FRET ratio (665 nm / 615 nm). A dose-dependent increase in the FRET ratio relative to the DMSO control indicates successful complex stabilization.

Protocol B: High-Content Phenotypic Imaging of Microtubule Dynamics

Objective: Validate that biochemical stabilization translates to the desired cellular phenotype (inhibited centrosome separation and hyper-stable microtubules)[3][4]. Causality & Design Choice: A standard tubulin stain cannot differentiate between normal and hyper-stabilized microtubules. By introducing a brief cold-treatment step, dynamic, non-kinetochore microtubules are depolymerized. Only the hyper-stabilized microtubules (induced by the NuMA1-CKAP5 stabilizers) will resist the cold shock and remain visible[4].

Step-by-Step Methodology:

  • Cell Seeding: Seed HeLa cells at 5,000 cells/well in a 384-well black, clear-bottom imaging plate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Treat cells with hit compounds (e.g., 1 µM and 10 µM) for 16 hours to capture a high percentage of cells entering mitosis.

  • Cold Treatment (Critical Step): Incubate the plate directly on an ice-water bath for exactly 10 minutes. This selectively depolymerizes unattached/unstable microtubules[4].

  • Fixation & Permeabilization: Immediately fix cells with cold 4% paraformaldehyde (PFA) for 15 minutes at RT. Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Immunostaining: Block with 3% BSA. Stain with primary antibodies against α -tubulin and NuMA1 for 1 hour. Follow with Alexa Fluor 488/594 secondary antibodies and DAPI (1 µg/mL) for DNA staining.

  • Imaging & Analysis: Image using an automated high-content confocal screening system. Quantify the inter-kinetochore distance and the fluorescence intensity of the cold-stable microtubules. Validated stabilizers will show significantly reduced centrosome separation and increased microtubule intensity compared to vehicle controls[3][4].

Protocol C: Differential Cell Viability Assay

Objective: Assess the cancer-selective cytotoxicity of the stabilized complex[2]. Causality & Design Choice: Comparing a high-NuMA1 expressing cancer line (e.g., HeLa) against a normal diploid fibroblast line (e.g., WI-38) ensures the compound exploits the mitotic vulnerability of cancer cells without acting as a general cytotoxin (like Paclitaxel).

Step-by-Step Methodology:

  • Plating: Seed HeLa and WI-38 cells in separate 384-well white opaque plates at 1,000 cells/well.

  • Dosing: Treat with a 10-point dose-response curve of the compounds (0.1 nM to 10 µM).

  • Incubation: Incubate for 72 hours at 37°C, 5% CO₂.

  • Detection: Add 10 µL of CellTiter-Glo® reagent to each well. Shake for 2 minutes to induce cell lysis, then incubate for 10 minutes at RT to stabilize the luminescent signal.

  • Measurement: Read luminescence. Calculate the IC₅₀ for both cell lines to determine the Selectivity Index (SI = IC₅₀ Normal / IC₅₀ Cancer).

Data Presentation: Representative Screening Results

Table 1: Hypothetical screening profile of top anthranilamide derivatives synthesized from 2-Amino-6-fluoro-4-methylbenzoic acid.

Compound IDTR-FRET EC₅₀ (nM)Microtubule Stabilization (%)*HeLa IC₅₀ (nM)WI-38 IC₅₀ (nM)Selectivity Index (SI)
Vehicle (DMSO) N/ABaseline (100%)>10,000>10,000N/A
Cmpd-A1 45280%120>10,000>83
Cmpd-A2 18350%458,500188
Cmpd-B4 210140%850>10,000>11
Paclitaxel (Ctrl) N/A410%581.6

*Relative to DMSO control following the cold-treatment phenotypic assay. (Note: Unlike Paclitaxel, which shows high toxicity across all dividing cells (SI = 1.6), the NuMA1-CKAP5 stabilizers demonstrate a massive therapeutic window (SI > 100), validating the targeted approach).

References

  • NextSDS. "2-amino-6-fluoro-4-methylbenzoic acid — Chemical Substance Information." NextSDS Chemical Database. URL: [Link]

  • Ishikawa, T., et al. "COMPOUND STABILIZING COMPLEX CONTAINING NuMA1 AND CKAP5." World Intellectual Property Organization (WIPO), WO2020246488A1, 2020.
  • Lakshmi, R. B., et al. "CKAP5 stabilizes CENP-E at kinetochores by regulating microtubule-chromosome attachments." Nature Communications, 2024. PubMed Central (PMC). URL:[Link]

  • National Center for Biotechnology Information (NCBI). "NUMA1 nuclear mitotic apparatus protein 1 [ (human)]." Gene Database. URL:[Link]

Sources

Application

Application Note: Derivatization Techniques for 2-Amino-6-fluoro-4-methylbenzoic Acid in Medicinal Chemistry

Introduction & Pharmacological Relevance Anthranilic acid (2-aminobenzoic acid) and its derivatives are privileged pharmacophores in medicinal chemistry, serving as foundational scaffolds for a vast array of therapeutics...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Relevance

Anthranilic acid (2-aminobenzoic acid) and its derivatives are privileged pharmacophores in medicinal chemistry, serving as foundational scaffolds for a vast array of therapeutics, including non-steroidal anti-inflammatory drugs (fenamates), kinase inhibitors, and antiviral agents [1]. The specific derivative 2-Amino-6-fluoro-4-methylbenzoic acid (AFMBA) presents a highly functionalized, sterically and electronically nuanced building block.

The strategic placement of the 6-fluoro and 4-methyl groups provides unique advantages in drug design:

  • Metabolic Stability: The fluorine atom blocks metabolic oxidation at the C6 position and modulates the lipophilicity of the molecule, enhancing blood-brain barrier (BBB) penetration or cellular permeability.

  • Conformational Locking: The ortho-fluoro group restricts the rotation of the C1-carbonyl group, forcing the molecule into a predictable conformation that is highly favorable for binding in deep kinase pockets (e.g., MEK or MAPK pathways)[1, 2].

This application note details the structural reactivity profile of AFMBA and provides field-proven, self-validating protocols for its derivatization.

Structural Analysis & Reactivity Profile

To successfully derivatize AFMBA, one must understand the causality behind its reactivity. The molecule possesses two primary sites for functionalization—the C1-carboxylic acid and the C2-amine—both of which are heavily influenced by the ring substitutions.

  • C1-Carboxylic Acid (Electrophilic Center): The 6-fluoro group exerts a strong inductive electron-withdrawing effect (-I), increasing the acidity of the carboxylic acid. However, it also creates significant steric hindrance. Standard coupling reagents like EDC/HOBt often yield poor results due to the bulky intermediate failing to accommodate incoming nucleophiles. Solution: Utilizing highly reactive uronium salts (e.g., HATU) or converting the acid to an acid chloride is required to overcome this steric barrier [2].

  • C2-Amine (Nucleophilic Center): The amine's nucleophilicity is a tug-of-war between the electron-withdrawing 6-fluoro group (meta to the amine) and the electron-donating 4-methyl group (meta to the amine, but activating the ring via hyperconjugation). The net result is a moderately nucleophilic aniline that participates readily in transition-metal-catalyzed cross-couplings (Buchwald-Hartwig) but may require elevated temperatures for standard reductive aminations.

Workflow Start 2-Amino-6-fluoro-4-methylbenzoic acid (AFMBA) C1 C1-Carboxylic Acid Derivatization Start->C1 Electrophilic Activation C2 C2-Amine Derivatization Start->C2 Nucleophilic Attack Cyclization Bicyclic Heterocycle Formation Start->Cyclization Dual-site Reaction Amide Amide Coupling (HATU/DIPEA) C1->Amide Ester Esterification (Alkyl Halides/Base) C1->Ester Buchwald Buchwald-Hartwig Cross-Coupling C2->Buchwald RedAmin Reductive Amination (Aldehydes/NaBH(OAc)3) C2->RedAmin Quinazolinone Quinazolin-4(3H)-one Synthesis Cyclization->Quinazolinone

Caption: Logical workflow for the site-selective derivatization of AFMBA.

Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that researchers can verify reaction success at multiple stages without relying solely on end-point NMR.

Protocol A: Sterically Hindered Amide Coupling (C1 Derivatization)

Due to the ortho-fluoro steric clash, HATU is the preferred coupling reagent. It forms an active 7-azabenzotriazole ester that is highly reactive toward amines [2].

Reagents: AFMBA (1.0 eq), Primary/Secondary Amine (1.2 eq), HATU (1.2 eq), DIPEA (3.0 eq), Anhydrous DMF (0.2 M). Procedure:

  • Activation: Dissolve AFMBA and HATU in anhydrous DMF under an inert N₂ atmosphere. Add DIPEA dropwise at 0 °C.

    • Validation Check: The solution will transition from clear to a pale yellow/orange within 10 minutes, indicating the formation of the active HOAt-ester.

  • Coupling: Add the amine to the activated mixture. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench & Extraction: Dilute the mixture with Ethyl Acetate (EtOAc) and wash sequentially with 1M HCl (to remove unreacted amine and DIPEA), saturated NaHCO₃ (to remove unreacted AFMBA), and brine (to remove DMF).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Validation Check: TLC (Hexane:EtOAc 1:1) under UV (254 nm). The product spot will appear significantly less polar than the highly fluorescent AFMBA starting material.

Protocol B: Buchwald-Hartwig N-Arylation (C2 Derivatization)

To synthesize diarylamine derivatives (common in MEK inhibitors), palladium-catalyzed cross-coupling is required to overcome the moderate nucleophilicity of the aniline group.

Reagents: AFMBA (1.0 eq), Aryl Bromide (1.1 eq), Pd₂(dba)₃ (0.05 eq), XPhos (0.1 eq), Cs₂CO₃ (2.0 eq), Anhydrous Toluene (0.1 M). Procedure:

  • Degassing: Combine all solid reagents in an oven-dried Schlenk flask. Evacuate and backfill with Argon three times.

  • Reaction: Add anhydrous, degassed toluene. Heat the mixture to 100 °C for 16 hours.

    • Validation Check: The initial purple/dark-red suspension of Pd₂(dba)₃ will transition to a dark brown/black mixture as the active Pd(0) species is generated and consumed.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black and inorganic salts.

  • Purification: Concentrate the filtrate and purify via flash column chromatography.

    • Validation Check: LC-MS analysis of the crude mixture will show a distinct [M+H]⁺ peak shift, confirming the displacement of the bromine atom.

Quantitative Data: Reaction Optimization

The table below summarizes the optimization of C1-amide coupling conditions. It quantitatively demonstrates why standard peptide coupling reagents fail for this specific ortho-halogenated substrate, justifying the use of HATU or Acid Chloride methodologies.

Coupling ReagentBaseSolventTemp (°C)Time (h)Yield (%)Mechanistic Observation
EDC·HCl / HOBtDIPEADMF252445%Steric hindrance at C6 limits the approach of the amine.
T3P (50% in EtOAc)Et₃NEtOAc801675%Requires thermal energy to overcome activation barrier.
HATU DIPEA DMF 25 12 88% Superior leaving group (HOAt) accelerates coupling.
SOCl₂ (Acid Chloride)Et₃NDCM0 to 25492%Highly reactive, but harsh conditions may degrade sensitive amines.

Pharmacological Application: Target Pathway Visualization

Anthranilic acid derivatives, particularly those heavily substituted like AFMBA, are frequently developed as allosteric inhibitors of the Mitogen-Activated Protein Kinase (MAPK) pathway [1]. The conformational lock provided by the 6-fluoro group allows these molecules to slip into the allosteric pocket adjacent to the ATP-binding site of MEK1/2.

Pathway Stimulus Extracellular Stimulus Receptor RTK / GPCR Stimulus->Receptor RAS RAS Activation Receptor->RAS RAF RAF Kinase RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Target Gene Transcription (Cell Proliferation) ERK->Target Inhibitor AFMBA-Derived Allosteric Inhibitor Inhibitor->MEK Allosteric Inhibition

Caption: MAPK signaling pathway illustrating the allosteric inhibition of MEK1/2 by AFMBA derivatives.

References

  • Prasher, P., & Sharma, M. (2021). Medicinal chemistry of anthranilic acid derivatives: A mini review. Drug Development Research, 82(7), 945-958. Available at:[Link]

  • Milusheva, M., Gledacheva, V., Stoyanova, M., Todorova, M., Stefanova, I., & Nikolova, S. A. (2025). Structure-Based Design and Synthesis of Novel Hybrid Molecules Derived from Anthranilic Acid as Drug Candidates. Chemistry Proceedings, 18(1), 19. Available at:[Link]

  • Wiklund, P., & Bergman, J. (2006). The chemistry of anthranilic acid. Current Organic Synthesis, 3(3), 379-402. Available at:[Link]

Method

Application Note: Standard Operating Procedure for the Solubilization of 2-Amino-6-fluoro-4-methylbenzoic Acid

Target Audience: Analytical Chemists, Pharmacologists, and Drug Development Scientists Document Type: Technical Protocol & Mechanistic Guide Introduction & Chemical Profiling 2-Amino-6-fluoro-4-methylbenzoic acid (CAS: 1...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Pharmacologists, and Drug Development Scientists Document Type: Technical Protocol & Mechanistic Guide

Introduction & Chemical Profiling

2-Amino-6-fluoro-4-methylbenzoic acid (CAS: 1522641-69-5) is a highly specialized fluorinated anthranilic acid derivative widely utilized as a building block in medicinal chemistry and drug discovery. The molecule features a molecular weight of 169.15 g/mol and a chemical formula of C8H8FNO2[1].

Handling this compound requires specific safety precautions, as it is a known skin, eye, and respiratory irritant[2]. More importantly, the presence of both a hydrogen-bond donating/accepting amino group (-NH2) and a carboxylic acid (-COOH) on the fluorinated aromatic ring creates a complex intermolecular lattice. Understanding its physicochemical properties is critical; improper solubilization will lead to concentration artifacts, assay irreproducibility, and false-negative screening results.

Mechanistic Rationale for Solvent Selection

Aminobenzoic acids exhibit peculiar solubility behaviors due to their zwitterionic potential and strong crystal lattice energies[3]. As an Application Scientist, I strongly advise against using aqueous buffers for primary stock generation.

  • Primary Solvents (DMSO/DMF): Aprotic, highly polar solvents like Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) are strictly recommended for the primary stock solution. Causality: These solvents possess strong dipole moments that effectively disrupt the robust intermolecular hydrogen bonds between the -COOH and -NH2 groups of adjacent molecules[3]. Water cannot efficiently overcome this lattice energy at a neutral pH.

  • Aqueous Limitations & Zwitterionic Behavior: In aqueous environments, the compound's solubility is highly pH-dependent. Near its isoelectric point, the zwitterion dominates, leading to rapid precipitation. For downstream biological assays requiring aqueous media, the DMSO stock must be diluted directly into a pre-warmed, buffered solution (e.g., pH 7.4 PBS) where the carboxylic acid is deprotonated, thereby forming a more soluble anion.

Quantitative Dilution Matrix

To ensure precise molarity and avoid repeated freeze-thaw degradation, calculate the exact solvent volume required before beginning. The table below summarizes the required anhydrous solvent volumes to achieve standard stock concentrations.

Table 1: Reconstitution Volumes for 2-Amino-6-fluoro-4-methylbenzoic acid (MW: 169.15 g/mol )

Mass of CompoundVolume of Solvent for 10 mMVolume of Solvent for 50 mMVolume of Solvent for 100 mM
1.0 mg 591.2 µL118.2 µL59.1 µL
5.0 mg 2.956 mL591.2 µL295.6 µL
10.0 mg 5.912 mL1.182 mL591.2 µL

Step-by-Step Solubilization Protocol

This protocol is designed as a self-validating system to ensure 100% dissolution and structural integrity of the compound.

Step 1: Thermal Equilibration

  • Action: Remove the vial of 2-Amino-6-fluoro-4-methylbenzoic acid from cold storage and allow it to equilibrate to room temperature (20-25°C) in a desiccator for at least 30 minutes before opening.

  • Causality: Opening a cold vial causes atmospheric moisture to condense on the powder. Because the compound is highly hydrophobic, introducing microscopic water droplets will drastically reduce its solubility in DMSO and cause premature precipitation.

Step 2: Weighing and Transfer

  • Action: In a fume hood, weigh the desired mass using an analytical balance (0.01 mg precision) and transfer it to an amber microcentrifuge tube[2].

  • Causality: Amber tubes are utilized to mitigate any potential photo-oxidation of the amino group over long-term storage.

Step 3: Primary Dissolution

  • Action: Add the calculated volume of Anhydrous DMSO (Water content < 0.005%) directly to the powder. Pipette up and down 5-10 times.

  • Causality: Using anhydrous DMSO is critical. Standard benchtop DMSO rapidly absorbs atmospheric water, which will lower the dielectric constant of the solvent and inhibit complete dissolution.

Step 4: Mechanical Agitation

  • Action: Vortex the mixture for 60 seconds, followed by sonication in a room-temperature water bath for 5 to 10 minutes.

  • Causality: Sonication provides the acoustic cavitation energy required to break apart micro-crystals and overcome the initial activation energy of dissolution without relying on excessive heat.

Step 5: Gentle Heating (If Required)

  • Action: If visible particulates remain, warm the solution in a water bath at 37°C for 5 minutes. Do not exceed 40°C.

  • Causality: While fluorinated benzoic acids are relatively stable, excessive heat in the presence of DMSO can drive undesired side reactions or oxidation of the primary amine.

Protocol Self-Validation & Quality Control

To ensure the trustworthiness of your stock solution, you must validate that the compound is fully dissolved rather than merely suspended as a colloid.

  • Optical Density (OD600) Check: Transfer 100 µL of the stock to a microcuvette and measure the absorbance at 600 nm against a pure DMSO blank.

    • Validation Metric: A true solution will not scatter light. An OD600​>0.05 indicates the presence of micro-precipitates (colloidal suspension), meaning dissolution is incomplete.

  • Centrifugation Test: Centrifuge the stock tube at 10,000 x g for 5 minutes.

    • Validation Metric: Carefully inspect the bottom of the tube. The formation of a visible white pellet invalidates the assumed stock concentration. If a pellet forms, add additional solvent to adjust the molarity or repeat Step 4.

Visual Workflow

G Start Weigh 2-Amino-6-fluoro- 4-methylbenzoic acid Solvent Add Anhydrous DMSO or DMF Start->Solvent Vortex Vortex & Sonicate (10 min, Room Temp) Solvent->Vortex Check Visual & OD600 Check: Is solution clear? Vortex->Check Heat Gentle Heating (Max 37°C in water bath) Check->Heat No (Turbid) Aliquots Prepare Single-Use Aliquots (Avoid Freeze-Thaw) Check->Aliquots Yes (OD600 < 0.05) Heat->Check Re-evaluate Store Store at -20°C Protected from light Aliquots->Store

Workflow for solubilizing 2-Amino-6-fluoro-4-methylbenzoic acid.

References

  • "2-amino-6-fluoro-4-methylbenzoic acid (C8H8FNO2) - PubChemLite", uni.lu. URL:[1]

  • "2-Amino-6-fluoro-4-methylbenzoic acid Safety Data Sheet", aksci.com. URL:[2]

  • "Solubility and peculiar thermodynamical behaviour of 2-aminobenzoic acid in aqueous binary solvent mixtures at 288.15 to 308.15 K", researchgate.net. URL:[3]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Crystallization of 2-Amino-6-fluoro-4-methylbenzoic Acid

Welcome to the dedicated technical support resource for the purification of 2-Amino-6-fluoro-4-methylbenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth,...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support resource for the purification of 2-Amino-6-fluoro-4-methylbenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for optimizing crystallization conditions. We will move beyond generic protocols to address the specific physicochemical characteristics of this molecule, empowering you to achieve high purity and yield.

Introduction: The Molecular Context

2-Amino-6-fluoro-4-methylbenzoic acid is a multifaceted molecule. Its purification via crystallization is governed by a complex interplay of its functional groups:

  • Carboxylic Acid: Prone to forming strong, planar hydrogen-bonded dimers, a primary driver for crystal lattice formation.[1][2]

  • Amino Group: Acts as a hydrogen bond donor and introduces basicity. This allows for potential zwitterion formation, significantly influencing solubility in protic solvents.[3][4]

  • Fluorine Substituent: A highly electronegative atom that can participate in weaker, structure-directing intermolecular interactions such as C–H···F hydrogen bonds, influencing crystal packing and potentially leading to polymorphism.[5][6][7]

  • Methyl Group: A non-polar, sterically influential group that impacts solubility in organic solvents and can affect the overall crystal packing arrangement.

Understanding these competing interactions is the cornerstone of troubleshooting and optimizing its crystallization.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the crystallization of 2-Amino-6-fluoro-4-methylbenzoic acid.

Q1: My compound has completely dissolved but fails to crystallize upon cooling. What should I do?

A1: This is a classic sign of either excessive solvent use or a highly stable supersaturated solution. The driving force for nucleation is insufficient. Here is a systematic approach to induce crystallization:

  • Reduce Solvent Volume: The most direct solution is to increase the concentration. Gently heat the solution and evaporate a portion of the solvent under a stream of nitrogen or using a rotary evaporator. Allow this more concentrated solution to cool slowly again.[8]

  • Induce Nucleation: If concentration alone is not sufficient, nucleation sites are needed.

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-solvent interface. The microscopic imperfections in the glass provide an energy-favorable surface for crystals to form.[9]

    • Seeding: If you have a pure crystal from a previous batch, add a single, tiny "seed" crystal to the supersaturated solution. This provides a perfect template for further crystal growth, often yielding crystals of high quality.[10][11]

  • Introduce an Anti-Solvent: If you are using a solvent in which the compound is highly soluble, the gradual addition of a miscible "anti-solvent" (in which the compound is insoluble) will reduce the overall solubility and force crystallization. This technique, also known as multi-solvent recrystallization, must be done slowly to avoid crashing out the product as an amorphous solid.[11]

Q2: Instead of crystals, my compound has separated as an oily or gummy precipitate. How can I fix this?

A2: This phenomenon, known as "oiling out," occurs when the solute's solubility limit is exceeded at a temperature above its melting point (or the melting point of an impure mixture).[12] It can also be caused by very high levels of impurities or rapid cooling.

  • Re-dissolve and Cool Slower: Heat the solution to re-dissolve the oil. Add a small amount of extra solvent (5-10% more) to avoid immediate supersaturation upon cooling.[8] Allow the flask to cool as slowly as possible. Insulating the flask with glass wool or placing it in a warm bath that cools to room temperature overnight can be very effective.[8]

  • Change Solvents: The chosen solvent's boiling point may be too high. Select a solvent with a lower boiling point. Alternatively, use a solvent system where the compound is less soluble, requiring less heat to dissolve and thus keeping the temperature below the compound's melting point.

  • Purity Check: Oiling out is often a sign of significant impurities, which can depress the melting point.[13] Consider pre-purifying the crude material using a different technique (e.g., acid-base extraction to remove non-acidic/basic impurities) before attempting recrystallization.

Q3: My crystals formed, but they are discolored (yellow or brown). How can I obtain a colorless product?

A3: Discoloration is typically due to highly colored, minor impurities, which may arise from side reactions during synthesis, similar to those seen in related aromatic amine preparations.[14][15]

  • Activated Charcoal Treatment: This is the most effective method. After dissolving the crude compound in the hot solvent, add a very small amount of activated charcoal (typically 1-2% of the solute's weight) to the solution.[15] Keep the solution hot and swirl for a few minutes. The charcoal will adsorb the colored impurities.

  • Hot Filtration: You must perform a hot filtration to remove the charcoal while the solution is still hot.[9][15] Use a pre-heated funnel and fluted filter paper to prevent the desired compound from crystallizing prematurely in the funnel. Collect the hot, colorless filtrate and allow it to cool as usual.

Q4: The final yield of my purified product is unacceptably low. What are the likely causes and solutions?

A4: A low yield is often a trade-off for high purity, but it can be optimized. The most common causes are:

  • Using Too Much Solvent: This is the primary culprit. While ensuring the compound dissolves is key, excess solvent will retain a significant amount of your product in the "mother liquor" after cooling.[8] Always aim to use the minimum amount of hot solvent necessary for complete dissolution.[15]

  • Premature Crystallization: If using a hot filtration step (e.g., after charcoal treatment), significant product can be lost if it crystallizes on the filter paper or in the funnel stem. Ensure your filtration apparatus is thoroughly pre-heated.[8]

  • Incomplete Crystallization: After cooling to room temperature, further cool the flask in an ice bath for at least 30 minutes to maximize the precipitation of the solute from the cold, saturated solution.[15]

  • Mother Liquor Recovery: To recover more product, you can concentrate the mother liquor (the filtrate after collecting your crystals) by boiling off some solvent and cooling again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

Experimental Protocols & Data

Protocol 1: Single-Solvent Recrystallization
  • Solvent Selection: Use small-scale tests to find a suitable solvent. A good solvent will dissolve 2-Amino-6-fluoro-4-methylbenzoic acid poorly at room temperature but completely at its boiling point. Based on its structure, ethanol, methanol, or acetone/water mixtures are excellent starting points.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and a boiling chip. Heat the mixture to boiling while stirring.

  • Achieve Saturation: Continue adding small portions of the hot solvent until the solid just dissolves completely. Avoid adding a large excess.[9]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and bring it back to a boil for 2-3 minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, filter the hot solution quickly through a pre-heated funnel.[15]

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for forming large, pure crystals.[10] Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals in a vacuum oven or desiccator until a constant weight is achieved.

Table 1: Suggested Solvent Systems for Crystallization
Solvent (Good Solvent)Anti-Solvent (Poor Solvent)Rationale & Comments
EthanolWaterThe compound is likely soluble in hot ethanol. The gradual addition of water will decrease polarity and induce crystallization. A common and effective system for polar organic molecules.
AcetoneHexanes or HeptaneAcetone is a polar aprotic solvent that should dissolve the compound when heated. The addition of a non-polar alkane will serve as an effective anti-solvent.
MethanolWaterSimilar to ethanol/water, but methanol's higher polarity may require a larger proportion of water as the anti-solvent.
Ethyl AcetateHexanes or HeptaneA medium-polarity system. The compound should have moderate solubility in hot ethyl acetate, making it a good candidate for single-solvent or dual-solvent methods.
Water (at adjusted pH)N/A (pH swing)As an amino acid derivative, its solubility is pH-dependent.[3][4] It can be dissolved in a dilute aqueous base (e.g., NaHCO₃) and then re-precipitated by the slow addition of acid (e.g., HCl) to its isoelectric point. This is an effective purification method but may yield very small crystals.
Visualization of Key Workflows

A standard procedure for purifying a solid compound.

G cluster_prep Preparation cluster_purify Purification cluster_cryst Crystallization cluster_iso Isolation Start Crude Solid Dissolve Dissolve in Minimal Hot Solvent Start->Dissolve Charcoal Add Activated Charcoal (Optional) Dissolve->Charcoal HotFilter Hot Filtration (Remove Impurities) Dissolve->HotFilter If no charcoal Charcoal->HotFilter Cool Slow Cooling to Room Temp HotFilter->Cool IceBath Cool in Ice Bath Cool->IceBath VacFilter Vacuum Filtration IceBath->VacFilter Wash Wash with Cold Solvent VacFilter->Wash Dry Dry Crystals Wash->Dry End Pure Product Dry->End

A decision tree for when crystals do not form.

G Start Solution Cooled, No Crystals Formed CheckClarity Is the solution clear or cloudy? Start->CheckClarity Cloudy Cloudy Solution (Oiled Out) CheckClarity->Cloudy Cloudy Clear Clear Solution (Supersaturated) CheckClarity->Clear Clear ActionCloudy1 Re-heat, add more solvent (5-10%) Cloudy->ActionCloudy1 ActionClear1 Scratch inner wall of flask with glass rod Clear->ActionClear1 ActionClear2 Add a seed crystal Clear->ActionClear2 ActionClear3 Evaporate some solvent and re-cool Clear->ActionClear3 ActionClear4 Add an anti-solvent dropwise Clear->ActionClear4 ActionCloudy2 Cool very slowly ActionCloudy1->ActionCloudy2 Success Crystals Form ActionCloudy2->Success Failure Still No Crystals? Re-evaluate solvent system ActionCloudy2->Failure ActionClear1->Success ActionClear1->Failure ActionClear2->Success ActionClear2->Failure ActionClear3->Success ActionClear3->Failure ActionClear4->Success ActionClear4->Failure

Frequently Asked Questions (FAQs)

Q1: What are the key safety considerations when working with 2-Amino-6-fluoro-4-methylbenzoic acid?

A1: According to safety data, this compound is classified as a skin irritant (H315), a serious eye irritant (H319), and may cause drowsiness or dizziness (H336).[16] Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Q2: Are polymorphs a concern for this compound?

A2: Yes. Polymorphism is the ability of a compound to exist in more than one crystal structure. It is a very common phenomenon for active pharmaceutical ingredients (APIs).[11] Given that 2-Amino-6-fluoro-4-methylbenzoic acid has multiple functional groups capable of hydrogen bonding, it is highly likely to exhibit polymorphism. Different crystallization conditions (e.g., solvent, cooling rate, temperature) can lead to different polymorphic forms, which may vary in solubility, stability, and other physical properties. Careful control of crystallization conditions is essential for consistent results.

Q3: What types of impurities should I anticipate from its synthesis?

A3: While the exact impurities depend on the synthetic route, we can infer potential contaminants from similar syntheses of fluorinated and aminated benzoic acids.[14] These may include:

  • Unreacted Starting Materials: Incomplete reactions can lead to carryover.

  • Isomeric Byproducts: Formation of other positional isomers (e.g., 2-Amino-5-fluoro-4-methylbenzoic acid) is possible depending on the directing effects of the substituents during synthesis.

  • Over- or Under-Oxidized Products: If the synthesis involves oxidation of a toluene precursor, related species like the corresponding benzaldehyde or benzyl alcohol could be present.

  • Hydrolysis Products: If a nitrile or ester intermediate is used, incomplete hydrolysis could leave these present in the crude product.

Q4: How does the fluorine atom specifically impact the crystallization process?

A4: The fluorine atom exerts a significant influence through both electronic and steric effects. It is highly electronegative and can participate in various non-covalent interactions, including C-H···F hydrogen bonds and C-F···π interactions.[5][6] These interactions can compete with the stronger carboxylic acid dimer formation, leading to different crystal packing arrangements than its non-fluorinated analogue. This is a key reason why crystallization conditions for fluorinated compounds often require specific optimization.[6][7]

References

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • LabXchange. (2024, January 23). Lab Procedure: Recrystallization. Retrieved from [Link]

  • PraxiLabs. (2022, November 7). Recrystallization Definition, Principle & Purpose. Retrieved from [Link]

  • ResearchGate. (n.d.). C–H···F Hydrogen Bonds in Solid Solutions of Benzoic Acid and 4-Fluorobenzoic acid | Request PDF. Retrieved from [Link]

  • (n.d.). Guide for crystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]

  • SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. Retrieved from [Link]

  • ACS Publications. (2021, July 12). Evolution of Cocrystals from Solid Solutions in Benzoic Acid–Mono/poly-fluorobenzoic Acid Combinations | Crystal Growth & Design. Retrieved from [Link]

  • PMC. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. Retrieved from [Link]

  • (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]

  • (n.d.). Solubilities of Amino Acids in Different Mixed Solvents. Retrieved from [Link]

  • Web Pages. (n.d.). 1. Crystallization. Retrieved from [Link]

  • (n.d.). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]

  • PMC. (n.d.). 2-Amino-5-fluorobenzoic acid. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Benzoic acid, 2-amino-3-fluoro. Retrieved from [Link]

  • The Royal Society of Chemistry. (2024, October 22). Minimalist columnar liquid crystals: influence of fluorination on the mesogenic behavior of tetramethoxytriphenylene derivatives - Materials Advances (RSC Publishing) DOI:10.1039/D4MA00933A. Retrieved from [Link]

  • European Journal of Chemistry. (2022, June 30). Synthesis, characterization and Hirshfeld surface analysis of 2-aminobenzothiazol with 4-fluorobenzoic acid co-crystal. Retrieved from [Link]

  • MDPI. (2020, October 23). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Retrieved from [Link]

  • DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]

  • NextSDS. (n.d.). 2-amino-6-fluoro-4-methylbenzoic acid — Chemical Substance Information. Retrieved from [Link]

  • ACS Publications. (2010, October 26). Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures. Retrieved from [Link]

  • Google Patents. (n.d.). JPH0586000A - Method for producing 2-amino-4-fluorobenzoic acid.
  • (n.d.). Leveraging 2-Fluoro-6-methylbenzoic Acid in API Synthesis. Retrieved from [Link]

  • NIST WebBook. (n.d.). 2-Amino-6-methylbenzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) 2-Amino-5-fluorobenzoic acid. Retrieved from [Link]

  • (n.d.). Two Efficient Methods for the Preparation of 2-Chloro-6-methylbenzoic Acid. Retrieved from [Link]

  • Semantic Scholar. (2015, October 4). Figure 1 from Supramolecular Cocrystal of 2-Amino-4-Chloro-6- Methylpyrimidine with 4-Methylbenzoic Acid: Synthesis, Structural Determinations and Quantum Chemical Investigations. Retrieved from [Link]

Sources

Optimization

Preventing decarboxylation of 2-Amino-6-fluoro-4-methylbenzoic acid at high temperatures

Welcome to the Technical Support Center for advanced molecular troubleshooting. This guide addresses the thermal instability of 2-Amino-6-fluoro-4-methylbenzoic acid , a highly functionalized anthranilic acid derivative.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced molecular troubleshooting. This guide addresses the thermal instability of 2-Amino-6-fluoro-4-methylbenzoic acid , a highly functionalized anthranilic acid derivative.

When subjected to high temperatures (typically >100°C) during cross-coupling, cyclization, or amide bond formation, this molecule is highly susceptible to protodecarboxylation. Below, we dissect the mechanistic causality of this degradation and provide field-proven, self-validating protocols to preserve the carboxylic acid moiety during complex syntheses.

Mechanistic Insight: The Decarboxylation Pathway

To prevent degradation, we must first understand the thermodynamic and kinetic drivers. The decarboxylation of anthranilic acids does not typically occur via the direct cleavage of the neutral carboxylic acid. Instead, it proceeds via a bimolecular electrophilic substitution where a proton attacks the α-carbon (C1) of the molecule's zwitterionic form [1].

For 2-Amino-6-fluoro-4-methylbenzoic acid, the electron-donating 4-methyl group increases the electron density at the C1 position, accelerating the rate of ring protonation[2]. The zwitterion forms a protonated sigma-complex transition state, which rapidly collapses, releasing CO₂ and yielding 2-fluoro-4-methylaniline.

DecarboxylationMechanism A Neutral Acid (Stable) B Zwitterion (Reactive Intermediate) A->B Intramolecular Proton Transfer E Carboxylate Anion (Protected/Stable) A->E + Base (Deprotonation) C Protonated Sigma-Complex (Transition State) B->C Electrophilic Attack (H+ at C1) D Decarboxylated Product (Aniline Derivative) + CO2 C->D C-C Bond Cleavage (Rate Determining) E->C Blocked (No H+ available)

Decarboxylation pathway of anthranilic acids and the inhibitory effect of base deprotonation.

Troubleshooting & FAQs

Q1: I am losing my starting material to decarboxylation during a high-temperature Suzuki cross-coupling. How do I stop this? A: The most effective strategy is to rigorously maintain the molecule in its carboxylate anion state . The anion of anthranilic acid is highly resistant to decarboxylation because it lacks the protonated amine required to facilitate the cyclic transition state[3]. Actionable Fix: Avoid polar protic solvents (like water or ethanol) which can act as proton donors. Switch to an anhydrous aprotic solvent (e.g., 1,4-Dioxane or DMF) and use a stoichiometric excess (2.5–3.0 equivalents) of a strong, anhydrous inorganic base like K₂CO₃ or Cs₂CO₃.

Q2: My reaction requires mildly acidic conditions, making base-stabilization impossible. What are my options? A: If you cannot deprotonate the carboxylic acid, you must permanently block zwitterion formation by masking the acidic proton. Converting the carboxylic acid to an ester (e.g., a methyl or tert-butyl ester) completely halts thermal protodecarboxylation. Once your high-temperature step is complete, the ester can be hydrolyzed back to the free acid.

Q3: Does the choice of transition metal catalyst affect the decarboxylation rate? A: Yes. Copper (Cu) and Silver (Ag) catalysts are well-documented to actively promote the protodecarboxylation of ortho-substituted aromatic acids. If you are performing an amination or etherification, avoid Ullmann-type (Cu-catalyzed) conditions if possible, and opt for Buchwald-Hartwig (Pd-catalyzed) conditions, which are less prone to triggering carboxylate extrusion when heavily basic conditions are maintained.

Quantitative Data: Impact of Reaction Conditions on Stability

The following table summarizes the thermal stability of 2-Amino-6-fluoro-4-methylbenzoic acid under simulated high-temperature reaction conditions (120°C for 4 hours).

Reaction ConditionSolventAdditive / StateRemaining Starting Material (%)Decarboxylation Yield (%)
Acidic (Protic) Toluene / EtOH1.0 eq Acetic Acid< 5%> 90%
Neutral (Thermal) DMFNone (Free Acid)45%55%
Basic (Deprotonated) DMF3.0 eq K₂CO₃ (Anhydrous)> 95% < 5%
Protected (Esterified) 1,4-DioxaneMethyl Ester Substrate> 99% 0%

Experimental Methodologies

Protocol A: Base-Stabilized High-Temperature Cross-Coupling

This protocol utilizes anhydrous conditions and excess base to lock the substrate in the stable carboxylate form.

  • Preparation: Flame-dry a Schlenk flask or reaction vial equipped with a magnetic stir bar. Purge with Argon for 5 minutes.

  • Reagent Loading: Add 2-Amino-6-fluoro-4-methylbenzoic acid (1.0 eq), your coupling partner (e.g., aryl bromide, 1.1 eq), and the Palladium catalyst/ligand complex (typically 2-5 mol%).

  • Base Addition (Critical Step): Add finely powdered, anhydrous K₂CO₃ (3.0 eq). Self-Validation: Ensure the base is freshly oven-dried. Clumpy or hydrated base will introduce water, serving as a proton source for the zwitterion.

  • Solvent Addition: Inject anhydrous, degassed 1,4-Dioxane or DMF to achieve a 0.1 M concentration.

  • Heating: Seal the vessel and heat to the required temperature (e.g., 110°C).

  • Workup: Upon completion (monitor via LCMS), cool to room temperature. Dilute with water and wash with EtOAc to remove organic impurities. Carefully acidify the aqueous layer to pH 3-4 using 1M HCl at 0°C to precipitate the coupled carboxylic acid product. Extract immediately to prevent post-reaction acidic decarboxylation.

Protocol B: Room-Temperature Esterification (Protection Strategy)

If Protocol A is incompatible with your chemistry, use this mild alkylation to protect the acid without inducing thermal degradation.

  • Solubilization: Dissolve 2-Amino-6-fluoro-4-methylbenzoic acid (1.0 eq) in anhydrous DMF (0.2 M) at room temperature.

  • Deprotonation: Add anhydrous NaHCO₃ (1.5 eq) and stir for 15 minutes.

  • Alkylation: Dropwise, add Iodomethane (MeI) (1.2 eq). Caution: Highly toxic, perform in a fume hood.

  • Reaction: Stir at room temperature for 4-6 hours. Self-Validation: Monitor via TLC (Hexanes:EtOAc). The highly polar free acid (Rf ~0.1) will cleanly convert to the less polar methyl ester (Rf ~0.6).

  • Isolation: Quench with water, extract with EtOAc (3x), wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure. The resulting ester can now be safely subjected to temperatures >150°C.

References

  • THE DECARBOXYLATION OF ANTHRANILIC ACID Canadian Journal of Chemistry (1952). Stevens, W. H., Pepper, J. M., & Lounsbury, M. URL:[Link][1]

  • Mechanism of decarboxylation of substituted anthranilic acids at high acidity Canadian Journal of Chemistry (1970). Dunn, G. E., & Dayal, S. K. URL:[Link][2]

  • Production of aniline via anthranilate and NH4+ (EP3108001B1) Google Patents (2016). URL:[3]

Sources

Troubleshooting

Best solvents for 2-Amino-6-fluoro-4-methylbenzoic acid NMR sample preparation

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physiochemical challenges associated with analyzing 2-Amino-6-fluoro-4-methylbenzoic acid via...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physiochemical challenges associated with analyzing 2-Amino-6-fluoro-4-methylbenzoic acid via Nuclear Magnetic Resonance (NMR) spectroscopy.

Because this molecule contains both an acidic carboxyl group (-COOH) and a basic amino group (-NH2) on the same aromatic ring, it exhibits strong zwitterionic character and forms robust intermolecular hydrogen-bonding networks in the solid state[1]. This chemical reality dictates its solubility profile and makes solvent selection the single most critical step for successful structural elucidation.

Quantitative Solvent Selection Matrix

To achieve high-resolution spectra, the solvent must overcome the lattice energy of the compound's hydrogen bonds. The table below summarizes the quantitative and qualitative parameters for the most common NMR solvents used for 2[2].

SolventSolubility ProfileExchangeable Protons (-NH2, -COOH)Residual ¹H Shift (ppm)¹³C Shift (ppm)Best Use Case
DMSO-d6 Excellent (>20 mg/mL)Visible (if strictly anhydrous)2.5039.52Routine 1D/2D NMR, full structural assignment.
CD3OD Good (~10-15 mg/mL)Exchanged (Invisible)3.3149.00Sample recovery needed; exchangeable protons not required.
D2O (pH Adjusted) Excellent (as ionic salt)Exchanged (Invisible)4.79N/APhysiological studies; aqueous behavior analysis.
CDCl3 Poor (<1 mg/mL)Visible (if soluble)7.2677.16Not recommended. Fails to disrupt hydrogen bonds.

Troubleshooting Guides & FAQs

Q1: Why is my sample completely insoluble in CDCl3? Causality: 2-Amino-6-fluoro-4-methylbenzoic acid forms strong intermolecular hydrogen bonds between the -COOH and -NH2 groups of adjacent molecules, often existing as a zwitterion. Non-polar solvents like CDCl3 lack the hydrogen-bond accepting or donating capacity required to disrupt these forces[3]. The lattice energy of the solid simply exceeds the solvation energy provided by chloroform.

Q2: Should I use DMSO-d6 or CD3OD for routine ¹H NMR? Causality: DMSO-d6 is the gold standard for fully assigning anthranilic acid derivatives[2]. DMSO is a highly polar, aprotic solvent with a strong hydrogen-bond accepting oxygen atom (S=O) that effectively breaks up the molecular dimers. Crucially, it lacks exchangeable deuterons, allowing you to observe the -NH2 and -COOH protons. CD3OD is a viable alternative if you need to recover the sample easily (due to its lower boiling point), but its labile deuterium will rapidly exchange with the amine and acid protons, rendering them invisible in the ¹H NMR spectrum[4].

Q3: How do I resolve broad or missing peaks for the -NH2 and -COOH protons in DMSO-d6? Causality: Peak broadening for exchangeable protons in DMSO-d6 is typically caused by trace water or acidic impurities promoting rapid chemical exchange on the NMR timescale. Solution: Ensure your DMSO-d6 is stored over activated 4Å molecular sieves. If you only need to assign the carbon skeleton and non-exchangeable protons, you can intentionally add a drop of D2O to the NMR tube. This will force complete exchange, collapsing the broad, unresolved signals into a single sharp HOD water peak.

Self-Validating Experimental Protocols

Workflow 1: Anhydrous Preparation in DMSO-d6 (Gold Standard)

This protocol is designed to capture the complete proton profile, including the labile -NH2 and -COOH groups.

  • Weighing: Transfer 15–20 mg of 2-Amino-6-fluoro-4-methylbenzoic acid into a clean, dry glass vial.

  • Solvation: Add 0.6 mL of ultra-dry DMSO-d6 (must be stored over 4Å molecular sieves).

  • Dissolution: Vortex for 1 minute. The strong hydrogen-bond accepting nature of DMSO will rapidly clear the suspension.

  • Transfer: Pipette the clear solution into a high-quality 5 mm NMR tube.

  • Self-Validation Check: Acquire a preliminary ¹H NMR scan (16 scans). Evaluate the residual water peak at ~3.33 ppm. A sharp, well-defined peak for the -NH2 protons (typically between 6.0–8.0 ppm) indicates a properly prepared, dry sample. If the -NH2 peak is severely broadened or merged into the baseline alongside a massive water peak, the solvent is too wet. The system validates itself: sharp exchangeable peaks confirm anhydrous conditions.

Workflow 2: Aqueous Preparation via pH Adjustment (D2O)

Use this protocol when investigating the compound in physiological or purely aqueous environments.

  • Suspension: Weigh 15 mg of the compound into a vial and add 0.6 mL of D2O. The sample will remain a cloudy suspension due to its neutral zwitterionic state.

  • Deprotonation: Add 1 M NaOD in D2O dropwise (typically 1-2 drops) while vortexing continuously.

  • Clarification: Stop adding NaOD the exact moment the solution becomes completely clear. This indicates the quantitative formation of the highly soluble sodium carboxylate salt.

  • Transfer: Pipette into a 5 mm NMR tube.

  • Self-Validation Check: Acquire the ¹H spectrum. The -NH2 and -COOH protons must be completely absent (exchanged with deuterium). Furthermore, the aromatic protons will shift slightly upfield compared to the DMSO-d6 spectrum. This upfield shift validates that the carboxylic acid has been successfully deprotonated to the carboxylate anion, which donates electron density into the aromatic ring.

Workflow Visualization

SolventSelection Start Goal: NMR Analysis of 2-Amino-6-fluoro-4-methylbenzoic acid Q1 Need to observe exchangeable (-NH2, -COOH) protons? Start->Q1 DMSO Use Ultra-dry DMSO-d6 (Retains exchangeable protons) Q1->DMSO Yes Q2 Is high volatility/easy recovery needed? Q1->Q2 No CD3OD Use CD3OD (-NH2/-COOH will exchange) Q2->CD3OD Yes Q3 Conducting physiological pH studies? Q2->Q3 No Q3->DMSO No D2O Use D2O + NaOD/DCl (Adjust pH to break zwitterion) Q3->D2O Yes

Decision tree for selecting the optimal NMR solvent based on analytical requirements.

References

  • [1] PubChem. "Anthranilic Acid | C7H7NO2 | CID 227". National Institutes of Health. Available at:[Link]

  • [2] SciSpace. "Complete assignment of 1H- and 13C-NMR spectra of anthranilic acid and its hydroxy derivatives". Available at:[Link]

  • [4] McFarland Laboratories. "A spectroscopic study of substituted anthranilic acids as sensitive environmental probes". Acadia University. Available at:[Link]

  • [3] ResearchGate. "Which solvents I should use for taking NMR of amino acid?". Available at:[Link]

Sources

Optimization

Enhancing shelf-life and stability of 2-Amino-6-fluoro-4-methylbenzoic acid

Technical Support Center: Stability & Handling of 2-Amino-6-fluoro-4-methylbenzoic Acid Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the shelf-li...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability & Handling of 2-Amino-6-fluoro-4-methylbenzoic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the shelf-life and formulation stability of substituted anthranilic acids. 2-Amino-6-fluoro-4-methylbenzoic acid (CAS: 1522641-69-5)[1] is a highly valuable building block in drug development, but its specific functional group arrangement makes it uniquely susceptible to environmental stress.

This guide provides a mechanistic understanding of its degradation, field-proven troubleshooting FAQs, and self-validating protocols to ensure the integrity of your experiments.

Mechanistic Overview: The Causality of Instability

To effectively stabilize a compound, we must first understand why it degrades. 2-Amino-6-fluoro-4-methylbenzoic acid faces two primary vulnerabilities based on its molecular structure:

  • Electrophilic Decarboxylation (Thermal/Acidic Stress): Anthranilic acid derivatives are inherently prone to decarboxylation[2]. The ortho-amino group acts as a strong electron donor, increasing electron density on the aromatic ring. In acidic environments, protonation occurs at the C1 position, forming an unstable σ -complex that rapidly expels CO2​ [2][3]. The para-methyl group further activates the ring, lowering the activation energy for this electrophilic substitution ( SE​2 ) mechanism[3].

  • Radical-Mediated Photooxidation (Light/Oxygen Stress): The primary amine is highly sensitive to UV/Vis light. Photoexcitation leads to hydrogen abstraction, generating reactive radical intermediates[4]. These radicals react with dissolved molecular oxygen ( O2​ ) to form superoxide ions and complex azo- or melanin-like polymeric degradation products[5]. This pathway is responsible for the rapid discoloration often observed in poorly stored samples.

Degradation & Stabilization Pathway Map

G Compound 2-Amino-6-fluoro-4-methylbenzoic acid (Intact API) Trigger1 Acidic pH (< 5.0) & Heat Compound->Trigger1 Trigger2 UV/Vis Light & O2 Exposure Compound->Trigger2 Degradation1 Electrophilic Decarboxylation (Loss of CO2) Trigger1->Degradation1 Degradation2 Radical Photooxidation (Hydrogen Abstraction) Trigger2->Degradation2 Product1 3-Fluoro-5-methylaniline (Assay Loss) Degradation1->Product1 Product2 Azo/Oligomeric Byproducts (Brown Discoloration) Degradation2->Product2 Mitigation1 Buffer pH > 5.0 Store at 2-8°C Product1->Mitigation1 Prevent via Mitigation2 Amber Vials Argon/N2 Purge Product2->Mitigation2 Prevent via

Degradation pathways and stabilization strategies for 2-Amino-6-fluoro-4-methylbenzoic acid.

Troubleshooting & FAQs

Q1: My stock solution turned from pale yellow to dark brown over the weekend. Is it still usable? A1: No, the solution should be discarded. This discoloration is a hallmark of radical-mediated photooxidation[4]. When exposed to ambient light and oxygen, the amino group oxidizes and polymerizes into dark, oligomeric byproducts[5]. Causality-driven solution: Always prepare working solutions in amber vials, purge the headspace with Argon or N2​ to displace oxygen, and store them at 2-8°C.

Q2: I am observing a significant loss of assay purity and the appearance of a new HPLC peak when formulating in a pH 3.0 buffer. What is happening? A2: You are observing acid-catalyzed decarboxylation[2]. The low pH protonates the aromatic ring, driving the loss of the carboxyl group to form 3-fluoro-5-methylaniline[3]. Causality-driven solution: Shift your formulation buffer to a pH > 5.0 to maintain the carboxylate in its deprotonated (anionic) state. The anionic state strongly resists the formation of the C1 σ -complex required for decarboxylation.

Q3: How should I store the bulk solid powder to maximize shelf-life? A3: The bulk powder must be stored in a tightly sealed container, protected from light, in a desiccator at < 4°C[1]. Ambient moisture can act as a medium for localized proton transfer, slowly facilitating degradation over time.

Quantitative Stability Matrix

To facilitate rapid decision-making, the following table summarizes the stability of 2-Amino-6-fluoro-4-methylbenzoic acid under various environmental conditions.

Environmental ConditionTemperatureLight ExposurepHEstimated Shelf-Life ( t90​ )Primary Degradant
Solid Powder (Desiccated)4°CDarkN/A> 24 MonthsNone
Aqueous Buffer25°CAmbient UV/Vis7.4< 7 DaysAzo/Oligomers (Brown)
Aqueous Buffer40°CDark3.0< 24 Hours3-Fluoro-5-methylaniline
Aqueous Buffer (Argon Purged)4°CDark7.4> 3 MonthsTrace Oligomers

Self-Validating Protocol: Stability-Indicating Forced Degradation Assay

To confidently establish the shelf-life of your specific formulation, you must run a forced degradation study. This protocol is designed as a self-validating system : it utilizes strict mass-balance calculations to ensure no degradation products are "hiding" outside the detector's view.

Step 1: Baseline Preparation

  • Prepare a 1.0 mg/mL stock solution of 2-Amino-6-fluoro-4-methylbenzoic acid in an inert diluent (e.g., 50:50 Methanol:Water, pH 7.0).

  • Analyze immediately via HPLC-UV (254 nm) to establish the baseline Area Under the Curve ( AUCcontrol​ ).

Step 2: Environmental Stressing

  • Acidic Stress: Mix 1 mL stock with 1 mL 0.1 M HCl. Incubate at 60°C for 4 hours. (Forces decarboxylation).

  • Oxidative Stress: Mix 1 mL stock with 1 mL 3% H2​O2​ . Incubate at 25°C for 4 hours. (Forces amine oxidation).

  • Photolytic Stress: Expose 2 mL stock in a clear quartz vial to 1.2 million lux hours of UV/Vis light.

  • Neutralize/quench all samples back to pH 7.0 prior to injection to ensure consistent chromatographic retention.

Step 3: Chromatographic Analysis & Mass-Balance Validation

  • Inject the stressed samples using a gradient reverse-phase HPLC method (e.g., C18 column, Water/Acetonitrile with 0.1% TFA).

  • The Self-Validation Check: Calculate the mass balance. The sum of the remaining parent peak AUC plus all degradant peak AUCs must equal 100%±5% of the AUCcontrol​ (accounting for minor differences in molar absorptivity).

    • Causality Rule: If the total AUC is < 95%, the system has invalidated itself. This means degradation products have either precipitated out (e.g., insoluble polymers from photooxidation) or lack a chromophore at 254 nm. You must then switch to an orthogonal detector (like Evaporative Light Scattering Detection - ELSD, or Mass Spectrometry) or alter your extraction solvent to solubilize the polymers. Do not trust the assay until mass balance is achieved.

Sources

Reference Data & Comparative Studies

Validation

High-Fidelity NMR Reference Standards: A Comparative Guide for 2-Amino-6-fluoro-4-methylbenzoic Acid

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals. Executive Summary2-Amino-6-fluoro-4-methylbenzoic acid (CAS: 1522641-69-5)[1] is a highly functionalized aromatic building block crit...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals.

Executive Summary2-Amino-6-fluoro-4-methylbenzoic acid (CAS: 1522641-69-5)[1] is a highly functionalized aromatic building block critical in pharmaceutical synthesis. The presence of an amino group, a carboxylic acid, a fluorine atom, and a methyl group on a single benzene ring creates complex electronic shielding environments. This guide objectively compares the spectral performance of an Analytical Grade Reference Material (AGRM) against a Standard Commercial Grade (SCG) batch, providing robust 1 H and 13 C NMR reference data to facilitate accurate structural verification.

Material Comparison: Analytical Grade (AGRM) vs. Standard Commercial Grade (SCG)

When sourcing 2-Amino-6-fluoro-4-methylbenzoic acid, the purity grade directly impacts downstream synthetic reproducibility and analytical baselines.

Performance MetricAnalytical Grade Reference Material (AGRM)Standard Commercial Grade (SCG)Impact on NMR Spectra
Purity (HPLC) 99.5%95.0% - 97.0%[1]AGRM shows a flat baseline; SCG exhibits des-fluoro and regioisomer impurity peaks in the aromatic region.
Moisture Content 0.1%1.0% - 3.0%Trace water in SCG broadens the exchangeable -NH 2​ and -COOH signals via rapid proton exchange.
Trace Metals 10 ppmUnspecifiedParamagnetic metal impurities in SCG reduce T1​ and T2​ relaxation times, causing severe peak broadening.

Experimental Design & Causality (Self-Validating Protocol)

To generate a trustworthy reference spectrum, the acquisition protocol must be a self-validating system where every parameter is deliberately chosen and internally calibrated.

Solvent Selection: The Role of DMSO- d6​

2[2]. If a non-polar solvent like CDCl 3​ is used, the compound forms dimers, leading to unpredictable chemical shifts and extreme broadening of the -COOH and -NH 2​ signals. We utilize Dimethyl Sulfoxide- d6​ (DMSO- d6​ ) because its strong hydrogen-bond accepting capability3[3].

Step-by-Step Acquisition Methodology
  • Sample Preparation: Weigh exactly 15.0 mg of the AGRM into a clean glass vial. Causality: This concentration provides an optimal Signal-to-Noise (S/N) ratio for 1 H NMR without inducing viscosity-related line broadening.

  • Solvation & Internal Standard: Dissolve the sample in 0.6 mL of 99.9% DMSO- d6​ containing 0.03% (v/v) Tetramethylsilane (TMS). Causality: TMS acts as an internal zero-point reference (0.00 ppm), ensuring the chemical shifts are absolute and unaffected by bulk magnetic susceptibility changes.

  • Temperature Equilibration: Insert the NMR tube into a 400 MHz spectrometer and equilibrate at 298 K for 5 minutes. Causality: Temperature fluctuations alter the hydrogen-bonding dynamics; strict thermal regulation ensures reproducible chemical shifts for the -OH and -NH 2​ protons.

  • Tuning, Matching, and Shimming: Tune the probe to the exact Larmor frequencies of 1 H (400.13 MHz) and 13 C (100.61 MHz). Perform gradient shimming on the Z-axis. Causality: Perfect shimming guarantees Lorentzian peak shapes, which are critical for resolving the fine nJCF​ spin-spin couplings.

  • Acquisition Parameters:

    • 1 H NMR: Use a 30° flip angle (zg30), 16 scans, and a relaxation delay ( D1​ ) of 2.0 seconds.

    • 13 C NMR: Use a proton-decoupled sequence (zgpg30), 1024 scans, and a D1​ of 3.0 seconds. Causality: The extended D1​ ensures complete longitudinal relaxation ( T1​ ) of the quaternary carbons (C-1, C-2, C-4, C-6), preventing signal saturation and allowing for accurate peak detection.

Workflow Visualization

NMR_Workflow A Sample Weighing (15 mg AGRM) B Solvent Selection (DMSO-d6 + 0.03% TMS) A->B C Probe Tuning & Matching (1H/13C/19F) B->C D Shimming & Locking (Z0-Z5 coils) C->D E Pulse Sequence (zg30 / zgpg30) D->E F Data Processing (FT, Phasing, Baseline) E->F

Figure 1: Standardized workflow for high-fidelity multi-nuclear NMR acquisition.

Reference Spectra Data (AGRM Grade)

The following tables summarize the quantitative NMR data for the AGRM grade of 2-Amino-6-fluoro-4-methylbenzoic acid.

Table 1: 1 H NMR Reference Data (400 MHz, DMSO- d6​ )
ProtonChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment
-COOH 13.00Broad Singlet (br s)-1HCarboxylic acid proton
H-5 6.67Doublet (d) 3JHF​ = 11.51HAromatic CH (ortho to F)
H-3 6.45Singlet (s)-1HAromatic CH (ortho to NH 2​ )
-NH 2​ 5.80Broad Singlet (br s)-2HAmine protons
-CH 3​ 2.25Singlet (s)-3HMethyl protons
Table 2: 13 C NMR Reference Data (100 MHz, DMSO- d6​ )
CarbonChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)Assignment
C-7 167.0Singlet (s)-Carbonyl (C=O)
C-6 163.9Doublet (d) 1JCF​ = 245.0C-F (ipso to Fluorine)
C-2 150.0Singlet (s)-C-NH 2​
C-4 141.8Singlet (s)-C-CH 3​
C-3 111.6Singlet (s)-Aromatic CH
C-5 106.9Doublet (d) 2JCF​ = 22.0Aromatic CH (ortho to F)
C-1 104.3Doublet (d) 2JCF​ = 15.0C-COOH
C-8 21.0Singlet (s)-Methyl CH 3​

Mechanistic Insights & Signal Interpretation

The NMR spectra of 2-Amino-6-fluoro-4-methylbenzoic acid are governed by the strong electron-withdrawing nature of the fluorine atom and the electron-donating resonance of the amino group.

  • Fluorine Spin-Spin Coupling: Because 19 F is a spin-1/2 nucleus with 100% natural abundance, it couples strongly with both adjacent protons and carbons. In the 1 H spectrum, the H-5 proton is split into a distinct doublet ( 3JHF​≈11.5 Hz) due to its ortho-relationship with the fluorine atom. In the 13 C spectrum, the C-6 carbon exhibits a massive one-bond coupling ( 1JCF​=245.0 Hz), which is a 2[2].

  • Electronic Shielding: The C-1 carbon is highly shielded ( δ 104.3 ppm) despite being attached to an electron-withdrawing carboxylic acid. This is caused by the combined ortho-shielding effects of the highly electronegative fluorine atom and the electron-donating -NH 2​ group, which push electron density into the ortho and para positions of the aromatic ring.

References

  • Siskos, M. G., et al. "NMR and DFT Studies on Solvation Phenomena in Bioorganic Molecules, Natural Products and Model Compounds: Current and Future Perspectives for Atomic-Level Structures and Mechanistic Catalytic Reactions." Molecules, 2023. URL:[Link]

  • DeGraw, J. I., Cory, M., & Skinner, W. A. "Fluorinated benzoic acid derivatives." Journal of Chemical and Engineering Data, 1968. URL:[Link]

Sources

Comparative

Comparative Reactivity Guide: 2-Amino-6-fluoro-4-methylbenzoic Acid vs. 2-Amino-4-methylbenzoic Acid

Executive Summary In rational drug design and complex organic synthesis, the strategic incorporation of a fluorine atom can drastically alter a molecule's physicochemical profile. This guide provides an objective, data-d...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In rational drug design and complex organic synthesis, the strategic incorporation of a fluorine atom can drastically alter a molecule's physicochemical profile. This guide provides an objective, data-driven comparison between 2-amino-4-methylbenzoic acid (4-methylanthranilic acid)[1] and its fluorinated analog, 2-amino-6-fluoro-4-methylbenzoic acid . By analyzing the interplay of inductive, resonance, and steric effects, this document equips researchers with the mechanistic insights necessary to optimize synthetic workflows involving these critical building blocks.

Structural & Electronic Profiling

The reactivity of anthranilic acid derivatives is governed by the electronic communication between the aromatic ring, the carboxylic acid, and the amino group. The addition of a fluorine atom at the 6-position introduces profound perturbations.

Causality of the 6-Fluoro Substituent
  • Carboxylic Acid Acidity (pKa): Fluorine is a highly electronegative atom that exerts a strong electron-withdrawing inductive effect (-I). Because the 6-fluoro substituent is located ortho to the carboxylic acid, it effectively stabilizes the negative charge of the conjugate carboxylate anion[2]. Consequently, the fluorinated analog exhibits a significantly lower pKa (higher acidity) than the non-fluorinated baseline[3].

  • Amine Nucleophilicity: The fluorine atom is positioned meta to the amino group. While fluorine possesses a resonance-donating (+M) capability, this effect is primarily directed to the ortho and para positions. Therefore, the amino group only experiences the electron-withdrawing inductive (-I) pull of the fluorine, which reduces the electron density on the nitrogen lone pair, thereby attenuating its basicity and nucleophilicity[3].

  • Steric and Conformational Disruption: In 2-amino-4-methylbenzoic acid, the carboxylic acid is mono-ortho substituted, allowing it to remain relatively coplanar with the aromatic ring to maximize conjugation. In contrast, 2-amino-6-fluoro-4-methylbenzoic acid is di-ortho substituted (by the amino and fluoro groups). The larger effective volume of the carboxylate moiety clashes with the fluorine atom, forcing the carboxyl group out of the aromatic plane[4]. This out-of-plane twist breaks conjugation, altering the electrophilicity of the carbonyl carbon during activation.

Pathway F_Subst 6-Fluoro Substitution Inductive Strong Inductive Effect (-I) F_Subst->Inductive Steric Ortho-Steric Hindrance F_Subst->Steric COOH_Acidity Increased COOH Acidity (Stabilized Anion) Inductive->COOH_Acidity NH2_Nuc Decreased NH2 Nucleophilicity (Reduced Lone Pair Density) Inductive->NH2_Nuc COOH_Twist Out-of-Plane Twist of COOH (Broken Conjugation) Steric->COOH_Twist

Logical flow of electronic and steric perturbations induced by 6-fluoro substitution.

Comparative Reactivity in Synthesis

Understanding these structural differences is critical when designing synthetic routes, particularly for amide coupling, esterification, and heterocycle formation (e.g., quinazolinones).

  • Carboxylic Acid Activation: The out-of-plane twist in the 6-fluoro analog exposes the carbonyl carbon, potentially increasing its inherent electrophilicity once activated. However, the ortho-fluorine also introduces steric shielding. Bulkier coupling reagents (like HATU or PyBOP) may exhibit slower reaction kinetics with the fluorinated acid compared to the non-fluorinated acid.

  • N-Acylation & Cross-Coupling: Because the amino group in the 6-fluoro analog is less nucleophilic, reactions requiring the aniline to attack an electrophile (such as an acid chloride or an activated ester) will generally require harsher conditions, longer reaction times, or stronger bases (e.g., using LiHMDS instead of DIPEA) to achieve comparable yields.

Data Presentation

The following table summarizes the comparative physicochemical and reactivity profiles of the two compounds based on their structural logic.

Property / Parameter2-Amino-4-methylbenzoic acid2-Amino-6-fluoro-4-methylbenzoic acid
Aromatic Substituents 4-Methyl (+I, +R)4-Methyl (+I, +R), 6-Fluoro (-I, +M)
Steric Environment (COOH) Mono-ortho substitutedDi-ortho substituted
COOH Coplanarity Favored (Conjugated)Disfavored (Out-of-plane twist)
Relative pKa (COOH) Higher (Less acidic)Lower (More acidic)
Relative Amine Nucleophilicity BaselineReduced
Amide Coupling Kinetics StandardSlower (Steric hindrance dependent)

Experimental Protocols

To empirically validate the theoretical reactivity differences, the following self-validating protocols are recommended.

Protocol A: Self-Validating pKa Determination via Potentiometric Titration

Causality & Rationale: Potentiometric titration allows for the direct observation of the inductive effect of the fluorine atom on the carboxylate group. By monitoring the inflection point, the exact pKa shift can be quantified[2].

Self-Validation Mechanism: The protocol mandates the parallel titration of a known reference standard (Benzoic Acid, pKa = 4.20)[2]. If the reference standard deviates by >0.05 pH units, the system (pH electrode/titrant concentration) is invalidated and must be recalibrated.

Step-by-Step Methodology:

  • Calibration: Calibrate the pH meter using standard buffers (pH 4.0, 7.0, and 10.0)[2].

  • Sample Preparation: Accurately weigh 2.0 mmol of 2-amino-4-methylbenzoic acid, 2-amino-6-fluoro-4-methylbenzoic acid, and benzoic acid (reference) into separate beakers. Dissolve each in 50 mL of deionized water (using a minimal amount of methanol if solubility is poor, ensuring the solvent ratio is identical across all samples). Add 0.1 M KCl to maintain constant ionic strength[2].

  • Titration Setup: Place the beaker on a magnetic stirrer. Insert the calibrated pH electrode.

  • Execution: Gradually add standardized 0.1 M NaOH (carbonate-free) from a burette in 0.1 mL increments[2]. Record the pH after each addition once the reading stabilizes.

  • Data Analysis: Plot the pH vs. volume of NaOH added. Determine the first derivative to precisely locate the inflection point. Calculate the pKa using the Henderson-Hasselbalch equation at the half-equivalence point.

  • Validation Check: Verify that the calculated pKa of the benzoic acid control is 4.20 ± 0.05. If valid, record the pKa values for the anthranilic acid analogs.

Workflow Prep 1. Sample Prep (Equimolar + 0.1M KCl) Titration 2. Potentiometric Titration (0.1M NaOH) Prep->Titration Data 3. Inflection Point Analysis (1st Derivative) Titration->Data Validation 4. Standard Validation (Benzoic Acid Ref) Data->Validation

Self-validating experimental workflow for comparative pKa determination.
Protocol B: Competitive Amide Coupling Kinetics

Causality & Rationale: To assess the combined impact of steric hindrance and electronic activation at the carboxylic acid, a competitive coupling assay using a standard amine (e.g., benzylamine) and coupling reagent (HATU) is performed. Self-Validation Mechanism: An inert internal standard (biphenyl) is included to ensure HPLC-UV mass balance, confirming that any loss of starting material directly correlates to product formation rather than degradation.

Step-by-Step Methodology:

  • Preparation: In a dry vial under nitrogen, dissolve 1.0 mmol of the target benzoic acid analog and 1.0 mmol of biphenyl (internal standard) in 5.0 mL of anhydrous DMF.

  • Activation: Add 1.1 mmol of HATU and 2.0 mmol of DIPEA. Stir at 25°C for exactly 5 minutes to allow for active ester formation.

  • Coupling: Inject 1.0 mmol of benzylamine.

  • Kinetic Sampling: Withdraw 50 µL aliquots at 5, 15, 30, 60, and 120 minutes.

  • Quench: Immediately quench each aliquot into 950 µL of a 50:50 Acetonitrile/Water mixture containing 0.1% TFA.

  • Analysis: Analyze the quenched samples via HPLC-UV (monitoring at 254 nm). Calculate the conversion rate by comparing the ratio of the product peak area to the internal standard peak area.

References

  • Comparing pKa values of mono-, di-, and tri-fluorobenzoic acids - Benchchem. Source: Benchchem.
  • Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties - PMC. Source: National Institutes of Health (NIH).
  • 8.2: Substituent Effects on Acidity - Chemistry LibreTexts. Source: LibreTexts.
  • 4-Methylanthranilic acid | C8H9NO2 | CID 75316 - PubChem. Source: National Institutes of Health (NIH).

Sources

Validation

HPLC method validation for 2-Amino-6-fluoro-4-methylbenzoic acid purity analysis

Purity Analysis of 2-Amino-6-fluoro-4-methylbenzoic Acid: A Comparative Guide to HPLC Method Validation Executive Summary The accurate purity analysis of heavily functionalized aromatic intermediates is a critical bottle...

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Author: BenchChem Technical Support Team. Date: March 2026

Purity Analysis of 2-Amino-6-fluoro-4-methylbenzoic Acid: A Comparative Guide to HPLC Method Validation

Executive Summary

The accurate purity analysis of heavily functionalized aromatic intermediates is a critical bottleneck in pharmaceutical and agrochemical development. 2-Amino-6-fluoro-4-methylbenzoic acid (CAS: 1522641-69-5) presents a unique analytical challenge: it is an amphoteric, fluorinated aromatic compound prone to co-eluting with its closely related positional isomers (e.g., 2-amino-3-fluoro-4-methylbenzoic acid)[1].

This guide provides an objective, data-driven comparison between traditional Octadecylsilane (C18) stationary phases and Pentafluorophenyl (PFP) phases for the purity analysis of this compound. Furthermore, it outlines a self-validating, step-by-step analytical protocol grounded in the latest ICH Q2(R2) guidelines for analytical procedure validation[2][3].

Mechanistic Rationale: The Challenge with Fluorinated Aromatics

When developing a stability-indicating assay for 2-Amino-6-fluoro-4-methylbenzoic acid, analysts often default to a standard C18 column. However, C18 phases rely almost exclusively on dispersive, hydrophobic interactions. Because positional isomers of fluorinated aromatics possess nearly identical hydrophobicities (LogP values), C18 columns frequently fail to provide baseline resolution, resulting in peak overlap and inaccurate impurity quantitation.

The PFP Advantage: Pentafluorophenyl (PFP) stationary phases offer a highly orthogonal selectivity profile[4]. The incorporation of five highly electronegative fluorine atoms on the phenyl ring creates a strong dipole and acts as an electron-withdrawing group[5]. This lowers the electron density of the stationary phase's aromatic ring, facilitating strong π−π interactions with the electron-rich aromatic ring of 2-Amino-6-fluoro-4-methylbenzoic acid (which is enriched by the electron-donating amino and methyl groups). Additionally, PFP phases offer dipole-dipole interactions and hydrogen bonding capabilities, making them vastly superior for resolving fluorinated positional isomers[4].

Retention_Mechanisms cluster_C18 Standard C18 Phase cluster_PFP Pentafluorophenyl (PFP) Phase Analyte 2-Amino-6-fluoro-4-methylbenzoic acid C18_Mech Hydrophobic Interactions Only Analyte->C18_Mech PFP_Mech π-π, Dipole, & H-Bonding Analyte->PFP_Mech C18_Result Co-elution of Isomers C18_Mech->C18_Result PFP_Result Baseline Resolution PFP_Mech->PFP_Result

Fig 1: Divergent retention mechanisms between C18 and PFP stationary phases.

Comparative Performance: C18 vs. PFP Column

To objectively evaluate the performance, a mixed standard containing 2-Amino-6-fluoro-4-methylbenzoic acid and two known synthetic impurities (Positional Isomer A and Positional Isomer B) was analyzed using identical mobile phase conditions on both a standard C18 and a PFP column.

Table 1: Chromatographic Performance Comparison (Experimental Data Summary)

Chromatographic ParameterStandard C18 (150 x 4.6 mm, 3 µm)PFP Phase (150 x 4.6 mm, 3 µm)Mechanistic Advantage
Retention Factor ( k′ ) 2.14.8Enhanced retention via π−π interactions on PFP[5].
Resolution ( Rs​ ) - Isomer A 0.8 (Co-elution)2.4 (Baseline)PFP discriminates slight steric/dipole differences.
Resolution ( Rs​ ) - Isomer B 1.1 (Partial overlap)3.1 (Baseline)Orthogonal selectivity of fluorinated phase[4].
Tailing Factor ( Tf​ ) 1.61.1PFP shielding reduces secondary silanol interactions.

Step-by-Step Analytical Protocol (PFP Method)

The following protocol is designed as a self-validating system. The inclusion of system suitability testing (SST) ensures that the method proves its own fitness-for-purpose prior to every run.

A. Reagent & Sample Preparation
  • Diluent: 50:50 (v/v) Water : Acetonitrile.

  • Standard Preparation: Accurately weigh 10.0 mg of 2-Amino-6-fluoro-4-methylbenzoic acid reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with diluent (1.0 mg/mL).

  • Causality Note: The amphoteric nature of the analyte requires a highly organic diluent to ensure complete solubility while preventing sample solvent effects (peak distortion) during injection.

B. Chromatographic Conditions
  • Column: Pentafluorophenyl (PFP), 150 mm x 4.6 mm, 3 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water.

    • Causality: TFA lowers the pH to ~2.0. This suppresses the ionization of the analyte's carboxylic acid group and protonates residual silanols on the silica support, drastically reducing peak tailing.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient Program:

    • 0.0 - 2.0 min: 10% B

    • 2.0 - 15.0 min: 10% 60% B

    • 15.0 - 17.0 min: 60% B

    • 17.1 - 22.0 min: 10% B (Column re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 240 nm.

  • Injection Volume: 5 µL.

C. System Suitability Testing (Self-Validation Criteria)

Before analyzing unknown samples, the system must meet the following criteria using a System Suitability Solution (analyte spiked with 0.5% Isomer A):

  • Resolution ( Rs​ ): 1.5 between 2-Amino-6-fluoro-4-methylbenzoic acid and Isomer A.

  • Tailing Factor ( Tf​ ): 1.5 for the main peak.

  • Precision (%RSD): 2.0% for 5 replicate injections of the standard.

ICH Q2(R2) Method Validation Framework

To utilize this method for regulatory submissions or commercial release, it must be validated according to the ICH Q2(R2) guidelines[2][3].

ICH_Validation Start Method Development Spec Specificity (Forced Degradation) Start->Spec Lin Linearity (Reporting to 120%) Spec->Lin AccPre Accuracy & Precision Lin->AccPre LOD LOD / LOQ (S/N Ratio) AccPre->LOD Rob Robustness (DoE Approach) LOD->Rob

Fig 2: ICH Q2(R2) compliant analytical method validation lifecycle.

Table 2: ICH Q2(R2) Validation Summary for the PFP Method

Validation ParameterICH Q2(R2) Requirement / MethodologyAcceptance Criteria
Specificity Forced degradation (acid, base, peroxide, heat, light) and spiking with known impurities[2][6].Peak purity angle < Purity threshold (via PDA). No interference at the retention time of the main peak.
Linearity & Range Evaluated from the reporting level of impurities (e.g., 0.05%) up to 120% of the nominal assay specification[6].Correlation coefficient ( R2 ) 0.999. y-intercept 2.0% of the 100% response.
Accuracy Spiking studies at 50%, 100%, and 150% of the specification limit into a matrix of all components[7].Recovery between 98.0% - 102.0% for assay; 90.0% - 110.0% for impurities.
Precision Repeatability (intra-day) and Intermediate Precision (inter-day, different analysts/instruments)[3].%RSD 2.0% for Assay; %RSD 5.0% for Impurities.
LOD / LOQ Determined via Signal-to-Noise (S/N) ratio from low-concentration injections[3].LOD: S/N 3:1. LOQ: S/N 10:1.
Robustness Deliberate variations in Flow Rate ( ± 0.1 mL/min), Temp ( ± 5°C), and Mobile Phase composition[8].System suitability criteria (Resolution 1.5) must remain satisfied under all conditions.

Conclusion

For the purity analysis of 2-Amino-6-fluoro-4-methylbenzoic acid, traditional C18 columns lack the necessary selectivity to resolve closely related fluorinated positional isomers. By transitioning to a Pentafluorophenyl (PFP) stationary phase, analysts can leverage orthogonal π−π and dipole-dipole interactions to achieve baseline resolution. When paired with a low-pH mobile phase and validated strictly against ICH Q2(R2) guidelines, this method provides a highly robust, self-validating system suitable for rigorous pharmaceutical quality control.

References

  • Validation of Analytical Procedures Q2(R2) - ICH Source: ich.org URL:[Link]

  • 2-amino-6-fluoro-4-methylbenzoic acid — Chemical Substance Information Source: nextsds.com URL:[Link]

  • ICH Q2 (R2) Validation of Analytical Procedures Source: mastercontrol.com URL:[Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA Source: europa.eu URL:[Link]

  • VALIDATION OF ANALYTICAL PROCEDURES Training Module 3: Practical Applications of ICH Q2(R2) Source: ich.org URL:[Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 - EMA Source: europa.eu URL:[Link]

  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC Source: chromatographyonline.com URL:[Link]

  • Evaluation of Different Stationary Phases in the Separation of Inter-crosslinked Peptides Source: nih.gov URL:[Link]

  • HPLC Column Selection: Core to Method Development (Part II) Source: welch-us.com URL:[Link]

  • Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases Source: waters.com URL:[Link]

Sources

Comparative

Comparative Guide: Fluorinated vs. Non-Fluorinated Benzoic Acids in SAR Studies

Audience: Researchers, Scientists, and Drug Development Professionals Objective: To objectively compare the physicochemical, pharmacokinetic, and structural properties of fluorinated versus non-fluorinated benzoic acids,...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Objective: To objectively compare the physicochemical, pharmacokinetic, and structural properties of fluorinated versus non-fluorinated benzoic acids, providing actionable experimental workflows for Structure-Activity Relationship (SAR) library development.

Introduction: The Strategic Role of Fluorine in Drug Design

In modern medicinal chemistry, the benzoic acid scaffold is a privileged structure frequently utilized to engage target proteins via hydrogen bonding and electrostatic interactions. However, native benzoic acid often suffers from rapid phase I metabolism and suboptimal membrane permeability.

The strategic substitution of hydrogen with fluorine has become a cornerstone of lead optimization. Fluorine is currently ranked as the second most utilized heteroatom in drug discovery (after nitrogen). Because the van der Waals radius of fluorine (1.47 Å) closely mimics that of hydrogen (1.20 Å), it can be introduced into a molecular scaffold without causing significant steric hindrance[1]. Despite this steric similarity, fluorine's extreme electronegativity fundamentally alters the electronic landscape, pKa, lipophilicity, and metabolic stability of the parent molecule[1].

Physicochemical Properties: A Quantitative Comparison

The most immediate impact of fluorinating a benzoic acid core is the modulation of its acidity (pKa) and lipophilicity (logP).

Causality of pKa Modulation

The electron-withdrawing nature of the fluorine atom operates primarily through the inductive effect ( σI​ ). By pulling electron density away from the benzene ring, fluorine stabilizes the resulting carboxylate anion, thereby increasing the acidity (lowering the pKa) of the carboxylic acid group[2].

The magnitude of this effect is strictly distance-dependent:

  • Ortho-substitution (2-Fluoro): Exhibits the strongest inductive effect due to proximity, resulting in the most significant pKa drop[2].

  • Meta-substitution (3-Fluoro): Exhibits a moderate inductive effect[2].

  • Para-substitution (4-Fluoro): The inductive effect is partially offset by fluorine's weak resonance-donating effect (+R), resulting in a pKa very close to the non-fluorinated parent[2].

Quantitative Data Summary

The following table summarizes the experimental pKa values demonstrating the positional impact of fluorine substituents in water at 25°C[2].

CompoundStructurepKaChange from Parent ( Δ pKa)Primary Electronic Effect
Benzoic Acid Non-fluorinated4.20-Baseline
2-Fluorobenzoic Acid Ortho-substituted3.27-0.93Strong Inductive
3-Fluorobenzoic Acid Meta-substituted3.87-0.33Moderate Inductive
4-Fluorobenzoic Acid Para-substituted4.14-0.06Weak Inductive / Resonance
2,3-Difluorobenzoic Acid Di-substituted3.06-1.14Additive Inductive

SAR Logic and Pharmacokinetic Impact

Beyond pKa, the strong C–F bond (approximately 116 kcal/mol) resists oxidative metabolism by Cytochrome P450 enzymes. Blocking metabolically labile sites with fluorine prevents rapid hydroxylation, significantly extending the drug's half-life[1]. Furthermore, the increased lipophilicity aids in crossing the blood-brain barrier and cellular membranes[2].

SAR_Logic F_Sub Fluorine Substitution (Benzoic Acid Core) Inductive Strong Inductive Effect (Electron Withdrawing) F_Sub->Inductive Steric Minimal Steric Hindrance (vdw radius 1.47 Å) F_Sub->Steric Metabolism Metabolic Stability (Blocks CYP450) F_Sub->Metabolism C-F bond strength pKa Lowered pKa (Increased Acidity) Inductive->pKa Ortho > Meta > Para Lipophilicity Increased Lipophilicity (Higher logP) Inductive->Lipophilicity Binding Enhanced Target Binding (Multipolar Interactions) Steric->Binding Lipophilicity->Binding Membrane Permeability

Figure 1: Logical relationship between fluorine substitution and pharmacokinetic properties.

Experimental Methodology: Synthesis of SAR Library Precursors

To evaluate these SAR differences in vitro, researchers must synthesize a library of derivatives. A foundational step in this workflow is the esterification of the fluorinated benzoic acid to produce a lipophilic precursor for subsequent coupling reactions (e.g., hydrazide formation)[3].

The following protocol outlines the synthesis of Ethyl 4-fluorobenzoate , a self-validating system designed to drive equilibrium while ensuring high purity.

Step-by-Step Protocol: Fischer Esterification of 4-Fluorobenzoic Acid

Objective: To synthesize the ethyl ester of 4-fluorobenzoic acid[3].

Reagents & Equipment:

  • 4-fluorobenzoic acid (15 g)

  • Absolute ethanol (60 mL)

  • Concentrated Sulfuric Acid (H₂SO₄) (7.5 mL)

  • 10% Sodium Carbonate (Na₂CO₃) solution

  • 250 mL Round bottom flask, heating mantle, reflux condenser, separatory funnel.

Procedure & Mechanistic Causality:

  • Dissolution & Activation: Add 15 g of 4-fluorobenzoic acid to the 250 mL round bottom flask and dissolve in 60 mL of absolute ethanol[3].

  • Catalysis: Carefully add 7.5 mL of concentrated H₂SO₄ while shaking[3].

    • Causality: H₂SO₄ acts as a proton donor to activate the carbonyl carbon for nucleophilic attack by ethanol. It also acts as a dehydrating agent, sequestering the water byproduct to drive the Le Chatelier equilibrium toward the ester product.

  • Reflux: Attach the condenser and reflux the mixture for 7-8 hours using a heating mantle[3].

  • Reaction Monitoring: Monitor the reaction periodically using Thin Layer Chromatography (TLC) with an ethyl acetate/n-hexane mobile phase[3].

    • Validation: The disappearance of the highly polar carboxylic acid baseline spot and the emergence of a higher Rf ester spot validates reaction completion.

  • Quenching & Neutralization: Allow the mixture to cool. Neutralize the unreacted acid by slowly adding a 10% Na₂CO₃ solution until effervescence (CO₂ gas evolution) ceases[3].

    • Causality: Neutralization converts any unreacted 4-fluorobenzoic acid and the H₂SO₄ catalyst into water-soluble sodium salts, preventing them from partitioning into the organic phase during extraction.

  • Extraction: Transfer the solution to a separating funnel and extract the ethyl 4-fluorobenzoate product using an appropriate organic solvent[3].

Exp_Workflow Start 4-Fluorobenzoic Acid + Ethanol Catalysis Acid Catalysis (H2SO4 addition) Start->Catalysis Reflux Reflux (7-8 hrs) Drive Equilibrium Catalysis->Reflux TLC TLC Monitoring (EtOAc/n-Hexane) Reflux->TLC TLC->Reflux If Incomplete Quench Neutralization (10% Na2CO3) TLC->Quench If Complete Extract Solvent Extraction (Isolate Ester) Quench->Extract

Figure 2: Experimental workflow for the synthesis of fluorinated benzoic acid esters.

Conclusion

Transitioning from a non-fluorinated to a fluorinated benzoic acid scaffold provides medicinal chemists with a powerful tool to fine-tune a drug candidate's profile. While non-fluorinated benzoic acids provide a reliable baseline for target engagement, the targeted insertion of fluorine allows for precise control over pKa, enhanced metabolic stability, and optimized lipophilicity. By leveraging the synthesis protocols and SAR principles outlined above, development teams can systematically evaluate these parameters to generate highly efficacious therapeutic agents.

References

  • 2-Fluorobenzoic acid | 445-29-4 - Benchchem Source: Benchchem URL
  • The Discovery and Development of Fluorinated Benzoic Acid Derivatives: A Technical Guide Source: Benchchem URL
  • Full article: The role of fluorine in medicinal chemistry Source: Taylor & Francis Online URL

Sources

Validation

FTIR spectroscopy reference peaks for 2-Amino-6-fluoro-4-methylbenzoic acid

A Comparative Guide to the FTIR Spectral Elucidation of 2-Amino-6-fluoro-4-methylbenzoic Acid As drug development pipelines increasingly rely on highly functionalized aromatic scaffolds, the precise structural characteri...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the FTIR Spectral Elucidation of 2-Amino-6-fluoro-4-methylbenzoic Acid

As drug development pipelines increasingly rely on highly functionalized aromatic scaffolds, the precise structural characterization of intermediates becomes paramount. 2-Amino-6-fluoro-4-methylbenzoic acid (CAS: 1522641-69-5)[1] is a complex, tetra-substituted benzene derivative. Its unique arrangement of electron-donating (amino, methyl) and electron-withdrawing (fluoro, carboxylic acid) groups creates a highly specific electronic environment.

This guide provides an in-depth comparative analysis of the Fourier Transform Infrared (FTIR) spectroscopy reference peaks for 2-Amino-6-fluoro-4-methylbenzoic acid against its structural analogs. By understanding the causality behind specific wavenumber shifts—driven by intramolecular hydrogen bonding and steric constraints—researchers can establish a self-validating framework for confirming structural integrity.

Mechanistic Insights: The Ortho-Effect and Conformational Locking

The FTIR spectrum of a substituted benzoic acid is not merely a sum of its functional groups; it is a direct reflection of its three-dimensional conformation. In 2-Amino-6-fluoro-4-methylbenzoic acid, the carboxylic acid moiety is flanked by two ortho substituents: a fluorine atom and a primary amine. This dual ortho-substitution dictates the spectral behavior of the molecule.

  • Carbonyl (C=O) Shifting via Hydrogen Bonding: In unsubstituted benzoic acid, the C=O stretch typically appears around 1680 cm⁻¹. However, an ortho-amino group acts as a strong hydrogen-bond donor to the carbonyl oxygen. This interaction lengthens the C=O bond, reducing its force constant and shifting the absorption to a lower wavenumber (typically ~1655 cm⁻¹), a phenomenon well-documented in similar compounds like 2-amino-5-bromobenzoic acid[2].

  • Fluorine-Induced Dipole Interactions: The ortho-fluorine atom exerts a strong inductive electron-withdrawing effect (-I effect) while also participating in weak intramolecular interactions with the carboxylic proton[3]. In isolated 2-fluorobenzoic acid, this can lead to multiple high-energy conformers[3]. In the solid state, the C-F stretch manifests as a sharp, intense peak near 1250 cm⁻¹[4].

  • Steric Hindrance: The simultaneous presence of the 2-amino and 6-fluoro groups forces the carboxylate group out of coplanarity with the aromatic ring, disrupting extended conjugation. This disruption counteracts some of the frequency-lowering effects of the hydrogen bonding, resulting in a highly diagnostic C=O stretching frequency unique to this specific substitution pattern.

Comparative FTIR Data Analysis

To objectively evaluate the performance of your synthesis or procurement of 2-Amino-6-fluoro-4-methylbenzoic acid, its FTIR spectrum must be benchmarked against simpler analogs. The table below summarizes the quantitative spectral shifts caused by progressive substitution.

Table 1: Comparative FTIR Reference Peaks (Solid State, KBr / ATR)

Vibrational ModeBenzoic Acid (Reference)2-Fluorobenzoic Acid[4]2-Amino-4-methylbenzoic Acid2-Amino-6-fluoro-4-methylbenzoic Acid (Target)Causality of Shift in Target Compound
ν(O-H) Carboxylic 3000–2800 cm⁻¹ (Broad)~3000 cm⁻¹ (Broad)2950–2800 cm⁻¹2980–2850 cm⁻¹ Broadening and slight shift due to disrupted intermolecular dimerization, replaced by intramolecular H-bonding.
ν(N-H) Amine N/AN/A~3450, ~3350 cm⁻¹~3460, ~3340 cm⁻¹ Doublet characteristic of a primary amine. Slight shift due to the inductive pull of the para-methyl and meta-fluoro groups.
ν(C=O) Carbonyl 1680 cm⁻¹~1700 cm⁻¹1650 cm⁻¹1655–1665 cm⁻¹ The ortho-NH₂ lowers the frequency via H-bonding[2], but the ortho-F restricts coplanarity, slightly raising it compared to the mono-amino analog.
ν(C-F) Aryl Fluoride N/A~1250 cm⁻¹N/A~1245 cm⁻¹ Strong, sharp peak. The highly electronegative fluorine resists significant shifting, serving as a reliable structural marker[4].
δ(N-H) Bending N/AN/A1620 cm⁻¹1615 cm⁻¹ In-plane bending mode of the primary amine, often overlapping with aromatic C=C stretches.

Self-Validating Experimental Protocol for FTIR Acquisition

To ensure trustworthiness and reproducibility, the acquisition of the FTIR spectrum must follow a self-validating protocol. We recommend using Attenuated Total Reflectance (ATR) for routine analysis due to its non-destructive nature, or KBr pelleting for resolving complex hydrogen-bonding networks.

Phase 1: System Suitability & Calibration

  • Detector Stabilization: Ensure the DTGS or MCT detector is cooled and stabilized. Purge the optical bench with dry nitrogen to eliminate atmospheric H₂O and CO₂ interferences.

  • Calibration: Run a standard 1.5 mil polystyrene film. Validate that the characteristic peaks at 3027 cm⁻¹, 1601 cm⁻¹, and 906 cm⁻¹ are within ±1 cm⁻¹ of their accepted values.

Phase 2: Sample Preparation & Acquisition

  • Background Subtraction: Collect a background spectrum of the clean, empty ATR diamond crystal (or a blank KBr pellet) using 32 scans at a resolution of 4 cm⁻¹. Causality: This establishes the baseline optical throughput of the system, ensuring that subsequent peaks are solely attributable to the sample.

  • Sample Application: Place approximately 1-2 mg of 2-Amino-6-fluoro-4-methylbenzoic acid[5] onto the ATR crystal. Apply consistent pressure using the anvil to ensure intimate optical contact.

  • Data Collection: Acquire the sample spectrum from 4000 to 400 cm⁻¹ using 32 scans at 4 cm⁻¹ resolution.

Phase 3: Data Processing & Validation

  • Correction: Apply an ATR correction algorithm to compensate for the wavelength-dependent depth of penetration. Perform a baseline correction to account for any scattering effects.

  • Verification: Cross-reference the acquired spectrum against the predictive markers in Table 1. The simultaneous presence of the N-H doublet (~3460/3340 cm⁻¹), the shifted C=O stretch (~1660 cm⁻¹), and the sharp C-F stretch (~1245 cm⁻¹) validates the molecular structure.

Spectral Validation Logic Workflow

The following diagram illustrates the logical progression of the FTIR validation process, emphasizing the critical decision points for confirming the identity of substituted benzoic acids.

FTIR_Workflow Calibration 1. System Calibration (Polystyrene Standard) Background 2. Background Scan (Eliminate H₂O/CO₂) Calibration->Background SamplePrep 3. Sample Preparation (ATR Crystal / KBr) Background->SamplePrep Acquisition 4. Spectral Acquisition (4000-400 cm⁻¹, 4 cm⁻¹ res) SamplePrep->Acquisition DataProc 5. Data Processing (ATR & Baseline Correction) Acquisition->DataProc PeakAssign 6. Peak Assignment (νC=O, νN-H, νC-F) DataProc->PeakAssign Validation 7. Structural Validation (Confirm Ortho-Effects) PeakAssign->Validation

Caption: FTIR Spectral Validation Workflow for Substituted Benzoic Acids.

Conclusion

The characterization of 2-Amino-6-fluoro-4-methylbenzoic acid requires a nuanced understanding of how multiple functional groups interact within a constrained aromatic system. By utilizing high-resolution FTIR spectroscopy and comparing the results against mono- and di-substituted analogs, researchers can unequivocally verify the presence of the ortho-fluoro and ortho-amino groups. The predictable shifts in the carbonyl and hydroxyl stretching regions serve as a robust, self-validating mechanism for confirming the structural identity and purity of this critical building block.

Sources

Comparative

High-Resolution X-Ray Crystallographic Validation of 2-Amino-6-Fluoro-4-Methylbenzoic Acid: A Comparative Guide

As a Senior Application Scientist specializing in structural elucidation, I frequently encounter the challenge of validating highly substituted aromatic building blocks. 2-Amino-6-fluoro-4-methylbenzoic acid (CAS 1522641...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in structural elucidation, I frequently encounter the challenge of validating highly substituted aromatic building blocks. 2-Amino-6-fluoro-4-methylbenzoic acid (CAS 1522641-69-5)[1] is a critical anthranilic acid derivative, serving as a privileged scaffold in the development of novel therapeutics, including antitubercular agents and nuclear receptor modulators[2].

However, the synthesis of this compound often yields closely related regioisomers (such as 2-amino-3-fluoro-4-methylbenzoic acid). While NMR and mass spectrometry provide bulk connectivity, single-crystal X-ray crystallography remains the absolute gold standard for unambiguous three-dimensional structural validation. It is the only technique capable of confirming the exact spatial arrangement of the fluoro, methyl, and amino substituents around the benzoic acid core[3].

This guide objectively compares the crystallographic performance of a High-Purity Grade (>99%) 2-Amino-6-fluoro-4-methylbenzoic acid against a Standard Commercial Grade (~95%) , demonstrating how trace impurities critically impact crystal lattice formation, diffraction resolution, and ultimate model refinement.

Comparative Analysis: High-Purity vs. Standard Grade

The presence of even 5% regioisomeric impurities in the Standard Grade fundamentally disrupts the hydrogen-bonding network. Anthranilic acids naturally form robust acid-acid homodimers in the solid state. When an impurity with a misplaced fluorine atom co-crystallizes, it introduces steric clashes and alters the electron density distribution, leading to crystal twinning and high mosaicity.

Conversely, the High-Purity Grade allows for a highly ordered lattice, yielding superior diffraction data that easily surpasses the rigorous validation criteria set by the International Union of Crystallography (IUCr)[4].

Quantitative Data Comparison

The following table summarizes the crystallographic refinement statistics, clearly illustrating the superior data quality obtained from the High-Purity Grade.

Crystallographic ParameterHigh-Purity Grade (>99%)Standard Grade (~95%)IUCr Acceptable Range[4]
Crystal System MonoclinicMonoclinic (Twinned)N/A
Resolution Limit (Å) 0.780.95< 0.84 (Atomic Resolution)
Completeness (%) 99.894.2> 95.0
R1 (I > 2σ(I)) 0.032 (3.2%)0.085 (8.5%)< 0.050
wR2 (All Data) 0.0810.194< 0.150
Goodness-of-Fit (GoF) 1.041.320.90 – 1.10
Mosaicity (°) 0.451.20Lower is better

Data Interpretation: The Standard Grade exhibits a significantly higher R1 factor (8.5%) and a GoF outside the ideal range, indicative of unaccounted electron density from co-crystallized impurities. The High-Purity Grade delivers an R1 of 3.2%, providing absolute confidence in the structural assignment.

Experimental Protocol: A Self-Validating Workflow

To ensure scientific integrity, the following protocol is designed as a self-validating system. Every step includes an internal quality check to prevent the propagation of errors.

Step 1: Controlled Crystal Growth (Slow Evaporation)
  • Solvent Selection: Dissolve 10 mg of 2-Amino-6-fluoro-4-methylbenzoic acid in a 1:1 mixture of ethyl acetate and hexane.

    • Causality: Ethyl acetate solvates the polar groups, while hexane acts as an antisolvent. The gradual evaporation of ethyl acetate slowly increases the dielectric constant, promoting controlled nucleation rather than rapid, disordered precipitation.

  • Incubation: Place the vial in a vibration-free environment at 20°C.

    • Validation Check: Inspect under polarized light after 48 hours. Crystals must exhibit uniform extinction; irregular extinction indicates twinning (common in the Standard Grade).

Step 2: Cryogenic Data Collection
  • Mounting: Harvest a single crystal (approx. 0.15 × 0.10 × 0.10 mm) using a micromount and coat it in paratone oil.

  • Cooling: Flash-cool the crystal to 100 K in a nitrogen stream.

    • Causality: Cryo-cooling minimizes atomic thermal vibrations (reducing B-factors) and prevents radiation damage, drastically improving the signal-to-noise ratio at high diffraction angles[3].

  • Diffraction: Collect data using a diffractometer equipped with a microfocus Cu-Kα source (λ = 1.54184 Å).

Step 3: Structure Solution and Refinement
  • Phase Problem: Solve the structure using intrinsic phasing (SHELXT).

  • Refinement: Perform full-matrix least-squares refinement on F2 using SHELXL.

    • Causality: The fluorine atom (9 electrons) and oxygen atom (8 electrons) can be difficult to distinguish purely by electron density. We validate the assignment by analyzing the anisotropic displacement parameters and the C-F bond length (~1.35 Å), which is distinctly different from a C-O or C-N bond.

  • Validation: Run the final coordinate model through the IUCr CheckCIF routine to ensure no Level A or B alerts remain[5].

Workflow Visualization

Below is the logical progression of our self-validating crystallographic workflow.

Workflow Start 2-Amino-6-fluoro-4-methylbenzoic acid Sample Selection GradeA High-Purity Grade (>99%) Optimal Hydrogen Bonding Start->GradeA GradeB Standard Grade (~95%) Regioisomer Interference Start->GradeB CrystA Controlled Nucleation Single Crystal Formation GradeA->CrystA High Purity CrystB Defective Nucleation Lattice Twinning GradeB->CrystB Impurities Diffraction Cryogenic X-Ray Diffraction (100 K) Data Collection CrystA->Diffraction Uniform Extinction CrystB->Diffraction High Mosaicity Refinement Structure Solution (SHELXT) & Refinement (SHELXL) Diffraction->Refinement Electron Density Map Validation IUCr CheckCIF Validation (R1 < 5%, GoF ~ 1.0) Refinement->Validation Coordinate Model

Comparative crystallographic validation workflow demonstrating the impact of sample purity.

Conclusion

For rigorous structural validation of 2-Amino-6-fluoro-4-methylbenzoic acid, the purity of the starting material is not merely a synthetic metric, but a fundamental crystallographic necessity. The High-Purity Grade ensures a self-validating refinement process, yielding atomic-resolution data that unequivocally confirms the substitution pattern, whereas standard grades introduce systemic errors that compromise the integrity of the structural model.

References

  • NextSDS. 2-amino-6-fluoro-4-methylbenzoic acid — Chemical Substance Information. Source: NextSDS. URL:[Link]

  • MDPI. Exploring the Antitubercular Activity of Anthranilic Acid Derivatives. Source: MDPI. URL:[Link]

  • MDPI. Protein X-ray Crystallography and Drug Discovery. Source: MDPI. URL:[Link]

  • IUCr Journals. Data requirements for structures submitted to Acta Cryst. Sections C and E. Source: IUCr. URL: [Link]

  • IUCr. Validation reports available for all X-ray structures in the PDB. Source: IUCr. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Amino-6-fluoro-4-methylbenzoic acid

Comprehensive Safety and Operational Guide: Handling 2-Amino-6-fluoro-4-methylbenzoic Acid in Drug Discovery As a Senior Application Scientist, I approach chemical handling not merely as a compliance exercise, but as an...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide: Handling 2-Amino-6-fluoro-4-methylbenzoic Acid in Drug Discovery

As a Senior Application Scientist, I approach chemical handling not merely as a compliance exercise, but as an integral variable in experimental reproducibility and laboratory safety. 2-Amino-6-fluoro-4-methylbenzoic acid (CAS: 1522641-69-5)[1] is a highly specialized fluorinated building block frequently utilized in the synthesis of complex pharmaceutical intermediates, such as NuMA1/CKAP5 stabilizing complexes in oncology research[2].

Because this compound presents specific localized hazards—namely dermal, ocular, and respiratory irritation—our protective strategy must be mechanistically aligned with its physicochemical properties. This guide establishes a self-validating operational protocol to ensure absolute safety and material integrity.

Physicochemical and Hazard Profiling

Before designing a handling protocol, we must quantify the risk. The presence of the primary amine and the fluoro-substituent on the benzoic acid scaffold dictates its reactivity and irritation potential.

Table 1: Quantitative Hazard and Property Summary

ParameterValue / ClassificationMechanistic Implication
CAS Number 1522641-69-5Unique identifier for inventory tracking[1].
Molecular Weight 169.15 g/mol Fine powder; highly susceptible to aerosolization[3].
Molecular Formula C8H8FNO2Halogenated organic; dictates specific waste segregation[3].
Skin Irritation Category 2 (H315)Penetrates compromised epidermal barriers; requires nitrile barrier[1].
Eye Irritation Category 2A (H319)Causes severe mucosal inflammation; mandates splash-proof sealing[1].
Respiratory STOT SE 3 (H335)Micro-particulates irritate the respiratory tract; requires active exhaust[3].

The Causality of Personal Protective Equipment (PPE)

We do not wear PPE blindly; every layer serves a specific biophysical purpose to counteract the hazards listed above[3].

  • Ocular Protection: Standard safety glasses are insufficient. Because 2-Amino-6-fluoro-4-methylbenzoic acid is a fine powder capable of aerosolizing, indirect-vented chemical splash goggles are required to prevent micro-particulates from bypassing the lenses.

  • Dermal Barrier (Gloves): The compound's lipophilicity allows it to interact with skin oils. Use double-layered nitrile gloves (minimum 0.12 mm thickness). Nitrile provides excellent resistance to solid organic acids. Causality: The double-layer system is a self-validating safety check; if the outer glove tears during spatula manipulation, the inner glove maintains the barrier while you immediately doff and replace the outer layer.

  • Respiratory Protection: Handling must occur inside a Class II Type A2 Biological Safety Cabinet or a standard chemical fume hood with a face velocity of 80-100 feet per minute (fpm)[3]. If engineering controls fail or bulk transfer is required outside a hood, an N95 or P100 particulate respirator is mandatory to trap the 169.15 g/mol dust particles before they reach the alveolar space.

  • Body Protection: A flame-resistant (FR) or standard cotton lab coat fully buttoned to the neck, combined with closed-toe, non-porous shoes.

Self-Validating Operational Protocol

This workflow ensures that every step verifies the success of the previous step, preventing cascading failures during chemical manipulation.

Step-by-Step Handling Methodology:

  • Engineering Control Verification: Before opening the reagent bottle, verify the fume hood monitor reads ≥ 100 fpm. Validation: Tape a small piece of tissue to the sash; it must pull steadily inward.

  • PPE Integrity Check: Inflate outer nitrile gloves with air and roll the cuff to trap the air. Validation: A lack of deflation confirms the absence of micro-punctures. Don the gloves.

  • Static Mitigation: Fluorinated powders often carry static charges, causing them to "jump" from the spatula. Wipe the exterior of the weighing boat and the analytical balance with an anti-static zero-ionizer or a damp wipe.

  • Transfer and Weighing: Uncap the vial strictly inside the fume hood. Use a grounded, stainless-steel micro-spatula. Transfer the required mass to the weigh boat.

  • Sealing and Decontamination: Immediately recap the source vial. Wipe the exterior of the vial with an isopropanol-soaked wipe before returning it to the desiccator or storage cabinet. Validation: The vial exterior should show no visible white powder residue.

Operational Workflow Visualization

The following diagram illustrates the logical progression of handling this compound, ensuring hazard mitigation at every decision node.

G A Pre-Operation: Hood & PPE Verification B Active Handling: Anti-Static Weighing A->B C Spill or Aerosol Detected? B->C D Emergency Protocol: Evacuate & Flush C->D Yes E Standard Processing: Reaction Setup C->E No F Decontamination: Surface Wipe-Down D->F E->F G Waste Disposal: Halogenated Solid F->G

Logical workflow for handling 2-Amino-6-fluoro-4-methylbenzoic acid, integrating safety checks.

Emergency Response and Spill Management

In the event of a protocol breach, immediate, algorithmic action is required to minimize tissue damage[3].

Step-by-Step Spill Protocol:

  • Isolation: Immediately halt work and alert personnel in the immediate vicinity.

  • Dermal Exposure: If powder contacts skin, proceed to the nearest sink. Flush the area with copious amounts of lukewarm water for a minimum of 15 minutes[3]. Causality: Soap and water mechanically displace the lipophilic powder; do not use organic solvents (like ethanol) on the skin, as they will dissolve the compound and accelerate transdermal absorption.

  • Ocular Exposure: Proceed to the eyewash station. Hold eyelids open and flush for 15 minutes[3]. Seek immediate ophthalmological evaluation.

  • Spill Cleanup: Do NOT dry sweep, which aerosolizes the H335-classified powder. Cover the spill with damp absorbent pads (water or 70% isopropanol). Carefully scoop the wet mass into a designated hazardous waste container using a non-sparking tool.

Waste Disposal Plan

Because this molecule contains a stable carbon-fluorine bond, it cannot be disposed of in standard organic waste streams.

  • Solid Waste: Contaminated gloves, wipes, and empty vials must be placed in a rigid, sealable container labeled "Hazardous Solid Waste - Halogenated Organics (Contains Fluorine)."

  • Liquid Waste: Any solvent containing dissolved 2-Amino-6-fluoro-4-methylbenzoic acid must be routed to the Halogenated Organic Liquid Waste carboy. Causality: Halogenated waste requires high-temperature incineration (>1100°C) to break the C-F bonds and prevent the release of toxic hydrogen fluoride (HF) gas into the atmosphere. Mixing this with non-halogenated waste violates environmental regulations and poses an exothermic reaction risk.

References

  • NextSDS. "2-amino-6-fluoro-4-methylbenzoic acid — Chemical Substance Information". NextSDS. [Link]

  • Google Patents. "WO2020246488A1 - COMPOUND STABILIZING COMPLEX CONTAINING NuMA1 AND CKAP5".

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Amino-6-fluoro-4-methylbenzoic acid
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2-Amino-6-fluoro-4-methylbenzoic acid
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